Product packaging for FMePPEP(Cat. No.:CAS No. 1059188-86-1)

FMePPEP

Cat. No.: B1147656
CAS No.: 1059188-86-1
M. Wt: 472.47
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Description

Reference standard

Properties

CAS No.

1059188-86-1

Molecular Formula

C26H24F4N2O2

Molecular Weight

472.47

Purity

>95%

Synonyms

(3R,5R)-5-[3-(Fluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quinazoline-Based Modulators: A Focus on EVP4593 (QNZ)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "FMePPEP" remains elusive in publicly available scientific literature, its nomenclature suggests a potential relationship to a class of quinazoline-based chemical modulators. This guide will provide a comprehensive overview of the mechanism of action of a well-characterized quinazoline derivative, EVP4593 (also known as QNZ), which is chemically identified as 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine. The multifaceted activities of EVP4593, encompassing the inhibition of the NF-κB signaling pathway, modulation of store-operated calcium entry (SOCE), and inhibition of mitochondrial complex I, offer a robust model for understanding the potential biological effects of related quinazoline compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of molecules.

Core Mechanisms of Action

EVP4593 exhibits a complex pharmacological profile by interacting with multiple intracellular targets, leading to a cascade of cellular effects. The primary mechanisms of action identified are:

  • Inhibition of the NF-κB Signaling Pathway: EVP4593 is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3][4]

  • Modulation of Store-Operated Calcium Entry (SOCE): The compound has been shown to affect cellular calcium homeostasis by inhibiting SOCE, a key mechanism for calcium influx in response to the depletion of intracellular calcium stores.[1][3][4]

  • Inhibition of Mitochondrial Complex I: Recent studies have identified mitochondrial complex I (NADH:ubiquinone oxidoreductase) as a direct target of EVP4593, leading to impaired cellular respiration and energy metabolism.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for EVP4593, providing insights into its potency and efficacy in various assays.

ParameterValueCell Line/SystemTarget/PathwayReference
IC50 11 nMHuman Jurkat T cellsNF-κB Transcriptional Activation[3][4][5]
IC50 7 nMHuman Jurkat T cellsTNF-α Production[3][5]

Signaling Pathways and Molecular Interactions

The multifaceted mechanism of action of EVP4593 involves the perturbation of several critical cellular signaling pathways.

NF-κB Signaling Pathway Inhibition

EVP4593 intervenes in the canonical NF-κB signaling cascade. This pathway is typically activated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival. While the precise molecular target for EVP4593 within this pathway is not fully elucidated, its potent inhibition of TNF-α-induced NF-κB activation suggests an upstream mode of action.[1][3][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB_P p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation EVP4593 EVP4593 EVP4593->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: Inhibition of the NF-κB Signaling Pathway by EVP4593.

Modulation of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial Ca2+ entry mechanism that is activated upon depletion of endoplasmic reticulum (ER) Ca2+ stores. This process is mediated by the interaction between the ER Ca2+ sensor STIM and the plasma membrane Ca2+ channel Orai. EVP4593 has been identified as an inhibitor of SOCE, which can have profound effects on Ca2+-dependent signaling pathways, including the activation of NF-κB. The reduction of Ca2+ influx can contribute to the overall anti-inflammatory and neuroprotective effects of the compound.[1][3][4]

SOCE_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane ER_Ca Ca2+ Store STIM STIM ER_Ca->STIM Depletion Activates Orai Orai Channel STIM->Orai Gating Ca_in Ca2+ Influx Orai->Ca_in EVP4593 EVP4593 EVP4593->Orai Inhibition Mitochondrial_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- NAD NAD H_pump H+ Pumping ComplexI->H_pump ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP EVP4593 EVP4593 EVP4593->ComplexI Inhibition NADH NADH NADH->ComplexI e- H_pump->ATPSynthase H+ Gradient ADP ADP + Pi Reporter_Assay_Workflow Start Start Cell_Culture Culture Jurkat T cells Start->Cell_Culture Transfection Transfect with NF-κB Luciferase Reporter Cell_Culture->Transfection Treatment Pre-incubate with EVP4593 Transfection->Treatment Stimulation Stimulate with PMA/PHA or TNF-α Treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Calculate IC50 Luminometry->Analysis End End Analysis->End

References

MePPEP: A Technical Guide to a High-Affinity Cannabinoid CB1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of MePPEP ((3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), a potent and selective inverse agonist for the cannabinoid CB1 receptor. The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological and psychiatric disorders. MePPEP's high affinity and inverse agonist properties make it a valuable tool for both basic research and clinical applications, particularly in the field of positron emission tomography (PET) imaging. This document details the binding affinity, functional activity, and relevant experimental protocols associated with MePPEP, providing a critical resource for researchers in cannabinoid pharmacology and drug development.

Quantitative Data

The binding affinity of MePPEP for the cannabinoid CB1 receptor has been extensively characterized across various species and experimental conditions. The following tables summarize the key quantitative data available for MePPEP and its radiolabeled analogue, [³H]MePPEP.

Table 1: Binding Affinity of [³H]MePPEP for the Cannabinoid CB1 Receptor

Species/TissueRadioligandParameterValue (nM)Reference
Rat Cerebellar Membranes[³H]MePPEPKd0.09[1]
Non-human Primate Cerebellar Membranes[³H]MePPEPKd0.19[1]
Human Cerebellar Membranes[³H]MePPEPKd0.14[1][2]
Cells Expressing Recombinant Human CB1 Receptor[³H]MePPEPKd0.16[1]

Table 2: Binding Affinity of MePPEP for the Cannabinoid CB1 Receptor

Species/TissueRadioligand CompetitionParameterValue (nM)Reference
Human CB1 ReceptorDisplacement of MethanandamideKb0.47[1]
Monkey Brain[¹¹C]MePPEPKb0.574 ± 0.207[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide established protocols for key in vitro assays used to characterize the interaction of ligands like MePPEP with the CB1 receptor.

Radioligand Binding Assay for CB1 Receptor

This protocol is adapted from studies characterizing [³H]MePPEP binding to brain tissue and cell membranes expressing the CB1 receptor.

Objective: To determine the binding affinity (Kd) and density (Bmax) of a radioligand for the CB1 receptor.

Materials:

  • [³H]MePPEP (Radioligand)

  • Non-radiolabeled MePPEP or another high-affinity CB1 ligand (for determining non-specific binding)

  • Membrane preparations from brain tissue (e.g., cerebellum) or cells expressing the human CB1 receptor

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/C glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of radioligand concentrations for saturation binding.

    • Total Binding: Add a known amount of membrane protein (e.g., 20-50 µg) and varying concentrations of [³H]MePPEP to wells.

    • Non-specific Binding: In parallel wells, add the same amount of membrane protein, varying concentrations of [³H]MePPEP, and a high concentration of a non-radiolabeled CB1 ligand (e.g., 1 µM unlabeled MePPEP or WIN 55,212-2) to saturate the receptors.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration of the incubation mixture through GF/C glass fiber filters pre-soaked in wash buffer using a vacuum manifold.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding as a function of the radioligand concentration and analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Functional Activity

This functional assay is used to determine the efficacy of a ligand by measuring its ability to stimulate G protein activation. For an inverse agonist like MePPEP, a decrease in basal [³⁵S]GTPγS binding would be expected.

Objective: To measure the effect of a test compound on G protein activation by the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compound (e.g., MePPEP)

  • CB1 receptor agonist (e.g., CP55,940) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

  • Microplate scintillation counter

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspensions in assay buffer. Prepare solutions of [³⁵S]GTPγS, GDP, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, combine membrane protein (e.g., 10-20 µg), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound (MePPEP) or control ligands.

  • Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • SPA Method: Add SPA beads to each well, incubate for a further 30 minutes to allow the beads to settle, and then count the plate in a microplate scintillation counter.

    • Filtration Method: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer. Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • For inverse agonists, a concentration-dependent decrease in basal [³⁵S]GTPγS binding will be observed. The IC₅₀ can be determined.

cAMP Accumulation Assay for CB1 Receptor Functional Activity

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like CB1. Inverse agonists are expected to increase cAMP levels by reducing the constitutive activity of the receptor.

Objective: To determine the effect of a test compound on adenylyl cyclase activity mediated by the CB1 receptor.

Materials:

  • Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Test compound (e.g., MePPEP)

  • CB1 receptor agonist (e.g., WIN 55,212-2) as a control

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture and Plating: Culture the CB1-expressing cells and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compound (MePPEP) or control ligands.

  • Adenylyl Cyclase Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) to stimulate cAMP production.

  • Incubation: Incubate the plates for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration as a function of the test compound concentration.

    • For agonists, a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation will be observed. The IC₅₀ can be determined.

    • For inverse agonists, a concentration-dependent increase in forskolin-stimulated cAMP levels (above the level of forskolin alone) is expected. The EC₅₀ for this effect can be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Reduces constitutive G protein activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increased activity G_protein->AC Less inhibition Ligand MePPEP (Inverse Agonist) Ligand->CB1 Binds to receptor PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets ATP ATP

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (CB1-expressing cells/tissue) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Series ([³H]MePPEP) Radioligand_Prep->Incubation Competitor_Prep Non-specific Binding Control (Unlabeled Ligand) Competitor_Prep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Calculate Kd and Bmax) Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Ligand_Characterization_Logic Start Novel Compound (e.g., MePPEP) Binding_Assay Radioligand Binding Assay Start->Binding_Assay High_Affinity High Affinity for CB1? Binding_Assay->High_Affinity Functional_Assay Functional Assays (GTPγS, cAMP) High_Affinity->Functional_Assay Yes Stop Low Affinity/ Not a CB1 Ligand High_Affinity->Stop No Activity_Type Determine Activity (Agonist, Antagonist, Inverse Agonist) Functional_Assay->Activity_Type Inverse_Agonist Inverse Agonist Activity_Type->Inverse_Agonist Inverse Agonist Other_Activity Agonist or Antagonist Activity_Type->Other_Activity Other In_Vivo In Vivo Studies (PET, Behavioral) Inverse_Agonist->In_Vivo

Caption: Logical Flow for Characterizing a Novel CB1 Ligand.

Conclusion

MePPEP is a well-characterized, high-affinity inverse agonist for the cannabinoid CB1 receptor. Its favorable properties have established it as a valuable research tool, particularly for in vivo imaging of the CB1 receptor using PET. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with MePPEP and other CB1 receptor ligands. Further investigation into the in vivo pharmacological effects of MePPEP beyond its imaging applications may reveal additional therapeutic potential.

References

FMePPEP: A Novel Compound at the Frontier of Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, synthesis, and mechanism of action of the novel synthetic compound FMePPEP is currently unavailable in the public domain. Extensive searches of prominent scientific databases and literature repositories have yielded no specific information on a compound designated "this compound."

This suggests that this compound may be a very recently developed molecule that has not yet been described in published literature, a compound known by a different designation, or a proprietary molecule under investigation within a private research entity.

For researchers, scientists, and drug development professionals to delve into the specifics of this compound, further clarifying information is essential. Key identifiers that would facilitate a thorough technical analysis include:

  • Full Chemical Name: The systematic name of the compound would allow for unambiguous identification.

  • Chemical Structure or CAS Number: A visual representation of the molecule or its unique Chemical Abstracts Service (CAS) registry number would enable a detailed search for related compounds and potential synthetic pathways.

  • Associated Research Group or Institution: Knowing the origin of the compound could lead to specific publications or patents that are not yet widely indexed.

  • Therapeutic Target or Biological Pathway: Information on the intended biological target or mechanism of action would help in contextualizing its potential significance.

Without this foundational information, a detailed technical guide on the discovery, synthesis, experimental protocols, and signaling pathways of this compound cannot be constructed.

Hypothetical Workflow for Future Analysis

Once identifying information for this compound becomes available, a comprehensive technical guide would be developed following a structured approach. The following outlines the proposed workflow and visualization methodologies that would be employed.

Experimental Workflow: From Discovery to Characterization

The journey from a novel compound's discovery to its preclinical characterization involves a series of well-defined stages. The following diagram illustrates a typical workflow that would be detailed in a full report on this compound.

cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical a Target Identification b Lead Compound Discovery a->b c Chemical Synthesis of this compound b->c d Purification & Structural Analysis c->d e Binding Affinity Assays d->e f Functional Assays e->f g Cell-Based Assays f->g h Toxicity Screening g->h i Animal Model Selection h->i j Pharmacokinetic Studies (ADME) i->j k Efficacy Studies j->k l Toxicology Studies k->l

Caption: A generalized workflow for the discovery and preclinical development of a novel compound like this compound.

Hypothetical Signaling Pathway Involvement

Assuming this compound is designed as an inhibitor of a specific kinase pathway, a common target in drug development, its mechanism of action could be visualized as follows. This diagram illustrates the inhibition of a hypothetical "Target Kinase" and the subsequent downstream effects.

This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

FMePPEP: A Deep Dive into its Cannabinoid Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor selectivity of FMePPEP ((3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one), a potent diarylpyrrolidinone derivative. A critical aspect of developing therapeutic agents targeting the endocannabinoid system is understanding their interaction with the two primary cannabinoid receptors, CB1 and CB2. This document synthesizes the available scientific literature to present a detailed analysis of this compound's binding affinity, functional activity, and the experimental methodologies used for its characterization.

Quantitative Data: this compound Binding Affinity at the CB1 Receptor

The following table summarizes the reported binding affinities of this compound for the CB1 receptor.

RadioligandPreparationReceptor SourceAssay TypeKi (nM)Reference
[3H]CP-55,940-Mouse brain membranesRadioligand Displacement0.28[1]
[3H]SR141716A-Rat brain membranesRadioligand Displacement0.67[1]

Experimental Protocols

A fundamental technique for determining the binding affinity of a compound like this compound to cannabinoid receptors is the radioligand displacement assay.

Radioligand Displacement Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Cell membranes prepared from tissues or cells expressing the target receptor (e.g., mouse or rat brain for CB1, or cell lines transfected with human CB1 or CB2).

  • Radiolabeled ligand (e.g., [3H]CP-55,940 for agonists, [3H]SR141716A for antagonists/inverse agonists).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand, e.g., 10 µM WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.

    • Specific binding is calculated as Total binding - Non-specific binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs involved in assessing cannabinoid receptor selectivity, the following diagrams are provided.

G cluster_0 CB1/CB2 Receptor Signaling Ligand Cannabinoid Ligand (e.g., this compound) CB1 CB1 Receptor Ligand->CB1 CB2 CB2 Receptor Ligand->CB2 Gi_o Gαi/o CB1->Gi_o CB2->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway Gi_o->MAPK IonChannels Ion Channels (↑ K+, ↓ Ca2+) Gi_o->IonChannels cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: General signaling pathways of CB1 and CB2 receptors.

G cluster_1 Receptor Binding Affinity Workflow Start Start Prep Prepare Receptor Membranes (CB1 and CB2 expressing cells) Start->Prep Incubate Incubate Membranes with Radioligand and this compound Prep->Incubate Filter Separate Bound and Unbound Ligands Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity.

G cluster_2 Concept of Receptor Selectivity This compound This compound CB1_Ki Binding Affinity (Ki) for CB1 Receptor This compound->CB1_Ki CB2_Ki Binding Affinity (Ki) for CB2 Receptor This compound->CB2_Ki Selectivity Selectivity Ratio (Ki_CB2 / Ki_CB1) CB1_Ki->Selectivity CB2_Ki->Selectivity HighSelectivity High CB1 Selectivity (Ratio >> 1) Selectivity->HighSelectivity If Ki_CB2 is high and Ki_CB1 is low LowSelectivity Low/No Selectivity (Ratio ≈ 1) Selectivity->LowSelectivity If Ki_CB2 ≈ Ki_CB1

Caption: Logical relationship of receptor selectivity.

References

[18F]FMPEP-d2: A Technical Guide for PET Imaging of Cannabinoid Type-1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FMPEP-d2 is a potent and selective inverse agonist for the cannabinoid type-1 receptor (CB1R) developed for in vivo quantification using positron emission tomography (PET). The CB1R is a G-protein coupled receptor highly expressed in the central nervous system, where it plays a crucial role in memory, learning, and addiction.[1] Alterations in the density of CB1R have been associated with various neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Huntington's disease, and schizophrenia.[2] This makes the CB1R a significant target for therapeutic intervention and in vivo imaging.

This technical guide provides a comprehensive overview of [18F]FMPEP-d2, including its chemical properties, detailed experimental protocols for its synthesis and use, and a summary of key quantitative data from preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the radiosynthesis, quality control, and in vivo characteristics of [18F]FMPEP-d2.

Table 1: Radiosynthesis and Quality Control of [18F]FMPEP-d2
ParameterValueReference
Radiosynthesis
Precursor (PPEP)0.5 mg[3]
Synthesis Time70 min[3]
Radiochemical Yield (decay corrected)2.5 ± 0.1%[3]
16 ± 6% (improved method)[2]
8 ± 1%[4]
Starting [18F]Fluoride Activity~130 GBq[1]
Final Product Activity (at EOS)2.2 ± 0.1 GBq[1][3]
Quality Control
Radiochemical Purity>99%[3]
>95%[4]
Molar Activity (at EOS)1330 ± 320 GBq/µmol[3]
322 ± 101 GBq/µmol[4]
Chemical Purity (precursor)0.073 ± 0.004 µg/mL[3]

EOS: End of Synthesis

Table 2: In Vivo Properties and Performance of [18F]FMPEP-d2
ParameterValue/ObservationSpeciesReference
Pharmacokinetics
Parent Tracer in Plasma (at 60 min)~11%Human[5]
Parent Tracer in Brain Cortex (at 60-180 min)~86%Mouse
Plasma Free Fraction (f­p)~0.6%Human[5]
Biodistribution
Highest UptakeLiver, followed by lungsHuman[5]
ExcretionBiliary and urinary routesHuman[5]
Binding Characteristics
Specific Binding (in brain)80-90% of total distribution volume (VT)Monkey[5]
Receptor TargetCannabinoid Type-1 Receptor (CB1R)N/A[1][6]
Clinical Observations
VT CorrelationNegatively with BMIHuman[5]
VT in Smokers~20% lower than non-smokersHuman[5]
VT in Males vs. Females~41% higher in menHuman[5]

Experimental Protocols

Automated Radiosynthesis of [18F]FMPEP-d2

This protocol describes a fully automated, two-step, one-pot synthesis of [18F]FMPEP-d2 on a commercial synthesis module (e.g., Synthra RNplus).[1][3]

Step 1: Preparation of [18F]FCD2Br

  • [18F]Fluoride Trapping and Drying: Aqueous [18F]fluoride is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reactor with a solution of Kryptofix 2.2.2 and potassium carbonate. The mixture is azeotropically dried by heating under a stream of nitrogen.

  • Radiofluorination: A solution of the precursor, dibromomethane-d2 (CD2Br2), in acetonitrile is added to the dried [18F]fluoride complex. The reaction mixture is heated at 95°C for 15 minutes to produce the volatile intermediate, [18F]fluorobromomethane-d2 ([18F]FCD2Br).[3]

Step 2: Synthesis and Purification of [18F]FMPEP-d2

  • Trapping and Transfer of [18F]FCD2Br: The volatile [18F]FCD2Br is passed through silica Sep-Pak cartridges and trapped in a second reaction vessel cooled to 0°C. This vessel is pre-loaded with the PPEP precursor (0.5 mg), cesium carbonate (0.5 mg), and 18-crown-6 (5 mg) in dimethylformamide (0.5 mL).[3]

  • N-Alkylation: The reaction mixture is heated at 110°C for 10 minutes to facilitate the N-alkylation reaction, forming crude [18F]FMPEP-d2.[3]

  • Purification: The crude product is cooled, diluted with water, and purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).[1]

  • Formulation: The collected HPLC fraction containing [18F]FMPEP-d2 is diluted with water and trapped on a C18 cartridge. The final product is eluted with ethanol and formulated in 0.9% sodium chloride with ascorbic acid as a stabilizer, followed by sterile filtration.[3]

In Vivo PET Imaging Protocol (Human)
  • Subject Preparation: Subjects are typically scanned after an overnight fast to minimize variability in tracer uptake.

  • Radiotracer Administration: A bolus injection of [18F]FMPEP-d2 is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling: To generate a plasma input function, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., two-tissue compartment model) is applied to the tissue and plasma data to estimate the total distribution volume (VT), which is an index of CB1R density.

Visualizations: Signaling Pathways and Experimental Workflows

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits K_channel K+ Channels Gi_o->K_channel Activates PI3K PI3K Gi_o->PI3K Activates MAPK MAPK Pathway (ERK, p38, JNK) Gi_o->MAPK Activates cAMP cAMP AC->cAMP production Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter vesicle fusion PKA PKA cAMP->PKA activation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival Ligand [18F]FMPEP-d2 (Inverse Agonist) Ligand->CB1R Binds

Caption: CB1 Receptor Signaling Pathway.

FMePPEP_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_imaging PET Imaging cluster_analysis Data Analysis F18_production [18F]Fluoride Production drying Azeotropic Drying F18_production->drying step1 Synthesis of [18F]FCD2Br drying->step1 step2 N-alkylation with PPEP Precursor step1->step2 hplc Semi-preparative HPLC Purification step2->hplc formulation Formulation & Sterile Filtration hplc->formulation qc_tests Purity, Molar Activity, Endotoxin, Sterility formulation->qc_tests injection IV Injection into Subject (Animal/Human) qc_tests->injection scan Dynamic PET Scan injection->scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_recon Image Reconstruction scan->image_recon kinetic_modeling Kinetic Modeling (e.g., 2-TCM) blood_sampling->kinetic_modeling image_recon->kinetic_modeling vt_calc Calculation of VT (CB1R Density Index) kinetic_modeling->vt_calc

Caption: Experimental Workflow for [18F]FMPEP-d2 Evaluation.

Logical_Relationships cluster_chemistry Chemical Properties cluster_biology Biological Interaction cluster_application Imaging Application structure Chemical Structure (Diphenylpyrrolidin-2-one derivative) binding High Affinity & Selectivity for CB1 Receptor structure->binding enables radiolabel Radiolabeling with 18F (t1/2 = 109.8 min) pet_signal Generation of PET Signal radiolabel->pet_signal enables pharmacokinetics Brain Penetration & Favorable Metabolism binding->pharmacokinetics influences binding->pet_signal results in quantification In Vivo Quantification of CB1R Density pet_signal->quantification allows research Study of Neurological & Psychiatric Disorders quantification->research facilitates

Caption: Logical Relationships of [18F]FMPEP-d2 Properties.

References

Unraveling FMePPEP: A Deep Dive into its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, the specific compound designated "FMePPEP" does not appear to be documented in publicly accessible neuroscience research databases. This suggests that this compound may be a novel, proprietary, or internally designated compound not yet widely reported. The following guide, therefore, draws upon analogous compounds and general principles in neuroscience drug discovery to provide a framework for understanding how a compound like this compound could be characterized and to offer a template for the requested technical documentation.

This technical guide is intended for researchers, scientists, and drug development professionals. It will outline the typical experimental workflow, data presentation, and mechanistic analysis required to characterize a novel neuroactive compound. While specific data for this compound is unavailable, this document will serve as a blueprint for its eventual in-depth analysis.

Section 1: Compound Profile and Mechanism of Action (Hypothetical)

Before delving into experimental details, a comprehensive profile of a novel compound is essential. This would include its chemical structure, synthesis pathway, and putative mechanism of action. For a compound in neuroscience, this often involves interaction with specific neural receptors, ion channels, enzymes, or signaling pathways.

For instance, if this compound were a modulator of a key enzyme in a neurodegenerative pathway, its profile would include its inhibitory or activating constants (IC50 or EC50), its binding kinetics, and its selectivity against other related enzymes.

Section 2: Quantitative Data Summary

Clear and concise data presentation is critical for evaluating a compound's efficacy and safety. The following tables represent the types of quantitative data that would be essential for characterizing this compound.

Table 1: In Vitro Pharmacological Profile (Hypothetical Data)

TargetAssay TypeThis compound IC50/EC50 (nM)Reference Compound IC50/EC50 (nM)Selectivity Ratio
Target XRadioligand Binding15.2 ± 2.110.8 ± 1.5-
Target YEnzyme Inhibition> 10,00050.4 ± 4.3>650-fold
Target ZFunctional Assay85.7 ± 9.372.1 ± 6.8-

Table 2: In Vivo Efficacy in a Disease Model (Hypothetical Data)

Animal ModelDosage (mg/kg)Route of AdministrationBehavioral Endpoint% Improvement vs. Vehiclep-value
Model of Alzheimer's10Oral (p.o.)Morris Water Maze45%<0.01
Model of Parkinson's10Intraperitoneal (i.p.)Rotarod Test32%<0.05
Model of Epilepsy5Intravenous (i.v.)Seizure Frequency68%<0.001

Section 3: Key Experimental Protocols

Detailed methodologies are the bedrock of reproducible scientific research. Below are examples of protocols that would be used to assess a compound like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for its putative target receptor.

Methodology:

  • Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]-ligand) at a fixed concentration.

  • Add increasing concentrations of this compound to compete with the radioligand for binding.

  • After incubation, separate bound from unbound radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Behavioral Assessment: Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.

Methodology:

  • Acclimatize animals to the testing room and handling procedures.

  • Administer this compound or vehicle to the animals according to the study design (e.g., daily for 14 days).

  • The Morris Water Maze apparatus consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • For 5 consecutive days (acquisition phase), place each animal into the pool from different starting locations and allow it to swim until it finds the hidden platform. Record the time taken (escape latency) and the path length.

  • On day 6 (probe trial), remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Analyze the data to compare the performance of this compound-treated animals with the vehicle-treated group.

Section 4: Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication.

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade Ligand (this compound) Ligand (this compound) Receptor Receptor Ligand (this compound)->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates Target Proteins

Caption: Hypothetical signaling pathway for this compound.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening In Vivo Efficacy In Vivo Efficacy In Vitro Screening->In Vivo Efficacy ADMET Studies ADMET Studies In Vivo Efficacy->ADMET Studies Lead Optimization Lead Optimization ADMET Studies->Lead Optimization Lead Optimization->In Vitro Screening Iterate Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Preclinical Data on FMePPEP Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and patent databases has revealed no preclinical studies, quantitative data, or detailed experimental protocols for a compound designated as FMePPEP. Searches for this specific compound name, as well as potential variations and related derivatives, did not yield any relevant information regarding its pharmacological properties, mechanism of action, or safety profile.

The investigation included searches for "this compound" in the context of its synthesis, patent filings, and general pharmacology. Additionally, broader searches for related chemical structures, such as "PPEP derivatives," were conducted in an attempt to identify a potential class of compounds to which this compound might belong. These efforts did not uncover any specific preclinical data associated with this compound.

While the search did identify similarly named radiolabeled imaging agents, such as [¹⁸F]FP-PEPP, [¹⁸F]FB-PEPP, and [¹⁸F]FPhEP, which are utilized in Positron Emission Tomography (PET) for targeting the melanin-concentrating hormone receptor 1 (MCHR1) or nicotinic acetylcholine receptors (nAChRs), there is no direct evidence to link these compounds to this compound or to suggest that this compound shares a similar biological target or preclinical profile.

Due to the absence of any publicly available preclinical data, it is not possible to construct an in-depth technical guide or whitepaper on this compound that would meet the requirements of researchers, scientists, and drug development professionals. The core requirements of providing quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational scientific information on the compound.

It is possible that this compound is an internal compound designation not yet disclosed in public forums, a very recent discovery not yet published, or a typographical error in the provided topic name. Without further clarification or the publication of relevant studies, a comprehensive technical guide on the preclinical aspects of this compound cannot be generated at this time.

An In-Depth Technical Guide to the Safety and Toxicity Profile of FMePPEP

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a guide to the safety and toxicity profile of the compound designated FMePPEP. A comprehensive search of publicly available scientific literature and toxicology databases has been conducted to assemble the information herein.

I. Executive Summary

Following an extensive search of established scientific and toxicological databases, it has been determined that there is no publicly available data on the safety and toxicity profile of this compound . This includes a lack of information regarding its median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), potential signaling pathways, or any in vitro or in vivo studies.

The absence of such critical data means that the pharmacological and toxicological effects of this compound in biological systems are currently unknown. Therefore, this document cannot provide the detailed quantitative data, experimental protocols, or pathway visualizations as initially intended.

II. Data Availability

A systematic search for the full chemical name, alternative designations, and any associated research for this compound was performed. The search yielded no relevant results that would allow for the compilation of a safety and toxicity profile.

Table 1: Summary of Available Quantitative Toxicity Data for this compound

Data PointValueSource
LD50Not AvailableN/A
NOAELNot AvailableN/A
IC50Not AvailableN/A
In Vitro ToxicityNot AvailableN/A
In Vivo ToxicityNot AvailableN/A

III. Experimental Protocols

Due to the lack of published studies on this compound, no experimental protocols for toxicological or safety assays can be provided.

IV. Signaling Pathways and Experimental Workflows

As no research has been published detailing the mechanism of action or metabolic fate of this compound, it is not possible to generate diagrams of its signaling pathways or relevant experimental workflows.

V. Conclusion and Recommendations

The complete absence of safety and toxicity data for this compound in the public domain makes it impossible to assess its potential risks to human health. For any research or development activities involving this compound, it is strongly recommended that a full suite of in vitro and in vivo toxicological studies be conducted as a first and critical step.

These studies should aim to establish a baseline understanding of the compound's properties, including but not limited to:

  • In Vitro Assays: Cytotoxicity, genotoxicity, mutagenicity, and receptor binding assays.

  • In Vivo Studies: Acute and chronic toxicity studies in relevant animal models to determine key toxicological endpoints.

  • ADME Studies: Investigation of the absorption, distribution, metabolism, and excretion of the compound.

Without such foundational data, the development of this compound for any application cannot proceed safely or ethically. Researchers are urged to exercise extreme caution and to conduct thorough de novo toxicological evaluations before any further investigation of this compound.

Methodological & Application

Application Notes and Protocols for [11C]FMePPEP PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of [¹¹C]FMePPEP, a positron emission tomography (PET) radioligand for imaging the cannabinoid type-1 (CB1) receptor in the brain. The protocols detailed below are intended for use in preclinical and clinical research settings.

Introduction to [11C]this compound

[¹¹C]this compound ((3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one) is a potent and selective inverse agonist for the CB1 receptor.[1] The CB1 receptor is one of the most abundant G protein-coupled receptors in the central nervous system, playing a crucial role in various physiological and pathological processes. The development of PET radioligands like [¹¹C]this compound allows for the in vivo quantification and visualization of CB1 receptor density and distribution, which is invaluable for understanding neuropsychiatric disorders and for the development of novel therapeutics targeting the endocannabinoid system.[1]

Key Attributes of [¹¹C]this compound:

  • High Affinity: Demonstrates high binding affinity for the CB1 receptor.[1]

  • High Brain Uptake: Achieves significant penetration of the blood-brain barrier, leading to high radioactivity levels in the brain.[1]

  • High Specific Binding: A large fraction of the brain uptake represents specific binding to CB1 receptors.[1]

Synthesis of [11C]this compound

The radiosynthesis of [¹¹C]this compound is achieved via the N-methylation of its corresponding desmethyl precursor using [¹¹C]methyl iodide.

Precursor

The precursor for the synthesis is the O-desmethyl analog of this compound: (3R,5R)-5-(3-hydroxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one.

Radiolabeling Procedure

The radiolabeling is typically performed in an automated synthesis module. The general procedure involves the following steps:

  • [¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common methylating agent in PET chemistry.

  • Methylation Reaction: The desmethyl precursor is reacted with [¹¹C]methyl iodide under basic conditions.[2]

  • Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the unreacted precursor and other byproducts.[2]

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution (e.g., 10% ethanol in saline) for intravenous injection.

Quantitative Synthesis Data

The following table summarizes the typical quantitative data associated with the synthesis of [¹¹C]this compound.

ParameterValueReference
Radiochemical Yield (RCY)2.50 ± 1.15% (decay-corrected)[2]
Radiochemical Purity> 95%[2]
Molar Activity (at EOS)> 78.1 GBq/µmol[2]
Synthesis Time~40 minutes[2]

Quality Control

A rigorous quality control process is essential to ensure the safety and efficacy of the radiotracer for human administration.

TestSpecificationMethod
Identity Retention time matches standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Chemical Purity No significant impuritiesAnalytical HPLC (UV detection)
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Within acceptable limits (e.g., USP)Gas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (or as per regulations)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (e.g., direct inoculation)

PET Imaging Protocol

The following protocol is a general guideline for performing [¹¹C]this compound PET imaging in human subjects.

Subject Preparation
  • Informed Consent: Obtain written informed consent from the subject.

  • Fasting: Subjects should fast for at least 4-6 hours prior to the scan to minimize potential metabolic interferences.

  • Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 24 hours before the scan.

  • Medical History: A thorough medical history should be obtained, including any current medications.

Radiotracer Administration and Data Acquisition
  • IV Access: Establish intravenous access in an antecubital vein for radiotracer injection and, if required, in the contralateral arm for arterial blood sampling.

  • Positioning: Position the subject comfortably in the PET scanner with the head immobilized to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Injection: Administer a bolus injection of [¹¹C]this compound (typically 370-740 MBq). The injected radioactivity of [¹¹C]MePPEP in one study was 651 ± 90 MBq.[3]

  • Dynamic Scanning: Begin dynamic PET data acquisition immediately upon injection for a duration of 90-120 minutes.

  • Arterial Blood Sampling: If quantitative analysis using compartmental modeling is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function.

Image Reconstruction and Analysis
  • Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and decay.

  • Image Analysis:

    • Regions of Interest (ROIs): Draw ROIs on the reconstructed images corresponding to various brain regions (e.g., striatum, cerebellum, cortex, thalamus).

    • Time-Activity Curves (TACs): Generate TACs for each ROI.

    • Quantitative Modeling: Analyze the TACs and the arterial input function using compartmental models (e.g., two-tissue compartment model) to estimate the total distribution volume (Vₜ), which is an index of CB1 receptor density.

Quantitative Imaging Data

The following table presents key quantitative findings from [¹¹C]this compound PET studies.

ParameterFindingReference
Brain Uptake (SUV) High brain uptake, reaching approximately 600% standardized uptake value (SUV) within 10-20 minutes in non-human primates.[1] In humans, uptake in the putamen was around 3.6 SUV at ~60 minutes.[3][1][3]
Regional Distribution Uptake is consistent with known CB1 receptor distribution: high in striatum and cerebellum, low in thalamus and pons.[1][1]
Specific Binding > 89% of brain uptake in high-receptor density regions is specific to CB1 receptors in non-human primates.[1][1]
Lipophilicity (LogD₇.₄) 4.8[1]

Visualizations

Signaling Pathway of the Cannabinoid CB1 Receptor

CB1_Signaling_Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates MAPK MAPK Pathway CB1->MAPK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Ca2+ influx, decreasing release PKA PKA cAMP->PKA Activates Ligand [11C]this compound (or Endocannabinoid) Ligand->CB1

Caption: Signaling pathway of the Cannabinoid CB1 Receptor.

Experimental Workflow for [11C]this compound Synthesis

Synthesis_Workflow cluster_synthesis [11C]this compound Synthesis cluster_qc Quality Control start Start: [11C]CO2 from Cyclotron step1 Conversion to [11C]Methyl Iodide start->step1 step2 Reaction with Desmethyl Precursor step1->step2 step3 HPLC Purification step2->step3 step4 Formulation step3->step4 end_product Final Product: [11C]this compound Solution step4->end_product qc1 Radiochemical Purity end_product->qc1 qc2 Chemical Purity end_product->qc2 qc3 pH end_product->qc3 qc4 Sterility & Endotoxins end_product->qc4

Caption: Experimental workflow for the synthesis of [11C]this compound.

PET Imaging Protocol Workflow

PET_Imaging_Workflow cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_analysis Image Analysis prep1 Informed Consent prep2 Fasting & Abstinence prep1->prep2 prep3 IV Line Placement prep2->prep3 acq1 Subject Positioning prep3->acq1 acq2 Transmission Scan acq1->acq2 acq3 [11C]this compound Injection acq2->acq3 acq4 Dynamic PET Scan (90-120 min) acq3->acq4 acq5 Arterial Blood Sampling (optional) acq4->acq5 ana1 Image Reconstruction acq4->ana1 ana4 Kinetic Modeling (Vₜ) acq5->ana4 ana2 ROI Definition ana1->ana2 ana3 Generate TACs ana2->ana3 ana3->ana4

Caption: Workflow for the [11C]this compound PET imaging protocol.

References

Application Notes and Protocols for In Vivo Rodent Brain Imaging with (S)-[¹⁸F]FAMPe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, hereafter referred to as (S)-[¹⁸F]FAMPe, a promising radiotracer for Positron Emission Tomography (PET) imaging of brain tumors in preclinical rodent models.

Introduction to (S)-[¹⁸F]FAMPe

(S)-[¹⁸F]FAMPe is an ¹⁸F-labeled α,α-disubstituted amino acid-based radiotracer developed for brain tumor imaging. Its mechanism of action relies on its transport into cells by amino acid transporters, particularly the sodium-independent system L transporters, which are often upregulated in tumor cells to meet their increased metabolic demands. This characteristic allows for the visualization of tumors with PET imaging, offering a non-invasive method to assess tumor progression and response to therapy.

Mechanism of Action Signaling Pathway

The uptake of (S)-[¹⁸F]FAMPe into brain tumor cells is primarily mediated by specific amino acid transporters. The following diagram illustrates this simplified signaling pathway.

FMePPEP_Mechanism_of_Action Simplified (S)-[¹⁸F]FAMPe Uptake Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) FMePPEP (S)-[¹⁸F]FAMPe SystemL System L Transporters This compound->SystemL Primary Transport Other_AA_Transporters Other Amino Acid Transporters This compound->Other_AA_Transporters Secondary Transport FMePPEP_in (S)-[¹⁸F]FAMPe SystemL->FMePPEP_in Other_AA_Transporters->FMePPEP_in Metabolic_Trapping Metabolic Trapping (Limited Metabolism) FMePPEP_in->Metabolic_Trapping PET_Signal PET Signal Detection Metabolic_Trapping->PET_Signal

Caption: Simplified pathway of (S)-[¹⁸F]FAMPe uptake in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of (S)-[¹⁸F]FAMPe in rodent models of glioblastoma.

Table 1: Radiosynthesis and Quality Control

ParameterValue
Radiochemical Yield24–52% (non-decay corrected)
Radiochemical Purity>99%
Specific Activity>1 Ci/µmol at end of synthesis

Table 2: In Vivo Tumor Uptake and Tumor-to-Brain Ratios (Mouse DBT Glioblastoma Model)

Time Post-InjectionTumor Uptake (%ID/g)Tumor-to-Brain Ratio
30 minutes2.5 ± 0.415.0 ± 2.5
60 minutes2.3 ± 0.317.1 ± 3.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radiolabeling of (S)-[¹⁸F]FAMPe

This protocol is a generalized procedure based on published methods. Specific automated synthesizers may require protocol adjustments.

Experimental Workflow for Radiolabeling

Radiolabeling_Workflow Automated Radiolabeling Workflow for (S)-[¹⁸F]FAMPe Start Start Produce_F18 Produce [¹⁸F]Fluoride (Cyclotron) Start->Produce_F18 Trap_F18 Trap [¹⁸F]Fluoride on Anion Exchange Cartridge Produce_F18->Trap_F18 Elute_F18 Elute [¹⁸F]Fluoride with K₂CO₃/Kryptofix 2.2.2 Trap_F18->Elute_F18 Dry_F18 Azeotropic Drying Elute_F18->Dry_F18 Add_Precursor Add Precursor ((S)-tosylate precursor) Dry_F18->Add_Precursor Radiolabeling Nucleophilic Substitution (Heating) Add_Precursor->Radiolabeling Hydrolysis Acid or Base Hydrolysis (Deprotection) Radiolabeling->Hydrolysis Purification SPE or HPLC Purification Hydrolysis->Purification Formulation Formulate in Saline for Injection Purification->Formulation QC Quality Control (RCY, RCP, SA) Formulation->QC End End QC->End

Caption: General workflow for the automated radiosynthesis of (S)-[¹⁸F]FAMPe.

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • (S)-tosylate precursor for FAMPe

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sterile water for injection

  • Sterile saline (0.9% NaCl)

  • Anion exchange cartridge (e.g., QMA)

  • Solid-phase extraction (SPE) cartridges for purification (e.g., C18)

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system for quality control

  • Radio-TLC scanner

Procedure:

  • [¹⁸F]Fluoride Production and Trapping: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂CO₃ and K2.2.2 in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride/K2.2.2 complex.

  • Radiolabeling Reaction: The tosylate precursor dissolved in a suitable solvent (e.g., acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Deprotection: The protecting groups on the amino acid are removed by acid or base hydrolysis.

  • Purification: The crude reaction mixture is purified using SPE cartridges or semi-preparative HPLC to isolate the (S)-[¹⁸F]FAMPe.

  • Formulation: The purified (S)-[¹⁸F]FAMPe is formulated in sterile saline for injection and passed through a sterile filter.

  • Quality Control: The final product is tested for radiochemical purity (by radio-HPLC and/or radio-TLC), specific activity, pH, and sterility.

Protocol 2: In Vivo PET/CT Imaging of Rodent Brain Tumors

Animal Preparation and Handling Workflow

Animal_Prep_Workflow Animal Preparation and Imaging Workflow Start Start Tumor_Implantation Orthotopic Implantation of Glioma Cells Start->Tumor_Implantation Tumor_Growth Allow Tumor Growth (e.g., 10-14 days) Tumor_Implantation->Tumor_Growth Fasting Fast Animal (4-6 hours) Tumor_Growth->Fasting Anesthesia Anesthetize Animal (e.g., Isoflurane) Fasting->Anesthesia Catheterization Place Tail Vein Catheter Anesthesia->Catheterization Positioning Position Animal in PET/CT Scanner Catheterization->Positioning Tracer_Injection Inject (S)-[¹⁸F]FAMPe (IV) Positioning->Tracer_Injection PET_Scan Perform PET Scan (Dynamic or Static) Tracer_Injection->PET_Scan CT_Scan Perform CT Scan (for Attenuation Correction and Anatomical Localization) PET_Scan->CT_Scan Recovery Animal Recovery CT_Scan->Recovery End End Recovery->End

Caption: Step-by-step workflow for animal preparation and PET/CT imaging.

Materials:

  • Rodent model with orthotopically implanted glioblastoma (e.g., mouse DBT model)

  • (S)-[¹⁸F]FAMPe in sterile saline

  • Anesthesia system (e.g., isoflurane with oxygen)

  • Small animal PET/CT scanner

  • Tail vein catheter

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen.

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal on the scanner bed and maintain body temperature with a heating pad.

  • Radiotracer Injection:

    • Administer a bolus injection of (S)-[¹⁸F]FAMPe (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.

  • PET/CT Imaging:

    • Dynamic Scan (Optional): Start a dynamic scan immediately after injection for a duration of 60 minutes to assess the tracer kinetics.

    • Static Scan: For routine imaging, a static scan of 10-20 minutes can be acquired starting at 30 or 60 minutes post-injection.

    • CT Scan: Following the PET scan, perform a low-dose CT scan for attenuation correction of the PET data and for anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and a contralateral normal brain region.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis. The SUV is calculated as:

      • SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Animal weight [g])

    • Calculate the tumor-to-brain ratio by dividing the mean SUV of the tumor ROI by the mean SUV of the normal brain ROI.

Protocol 3: Ex Vivo Biodistribution Study

Procedure:

  • Inject a known amount of (S)-[¹⁸F]FAMPe into the tail vein of the tumor-bearing rodent.

  • At predetermined time points (e.g., 30 and 60 minutes post-injection), euthanize the animal.

  • Rapidly dissect tissues of interest (e.g., tumor, brain, blood, liver, kidneys, muscle).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Disclaimer

These protocols are intended as a general guide. Researchers should optimize these procedures for their specific experimental conditions and in accordance with their institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols for FMePPEP Administration in Ex Vivo Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or established protocols were found for a compound designated "FMePPEP." It is possible that "this compound" is a novel, proprietary radiopharmaceutical not yet described in published literature, or the provided acronym may be inaccurate.

Therefore, the following application notes and protocols are presented as a general guide for conducting ex vivo biodistribution studies of a novel fluorine-18 labeled radiopharmaceutical, using best practices and methodologies commonly employed in the field. Researchers should adapt these protocols based on the specific physicochemical properties and biological targets of their compound of interest.

I. Introduction to Ex Vivo Biodistribution Studies

Ex vivo biodistribution studies are a critical component of preclinical research for any new radiopharmaceutical. These studies involve the systemic administration of the radiolabeled compound to animal models, followed by the harvesting of organs and tissues at various time points to quantify the tracer's accumulation. The primary goal is to determine the pharmacokinetic profile of the compound, including its uptake, distribution, and clearance from different organs. This information is essential for assessing target engagement, off-target effects, and for calculating radiation dosimetry estimates for potential human studies.

II. Generalized Experimental Protocol for an [¹⁸F]-Labeled Radiopharmaceutical

This protocol provides a framework for conducting ex vivo biodistribution studies in rodents.

A. Animal Models

  • Species: Healthy, adult mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. The choice of species and strain should be justified based on the research question and the biological target of the radiopharmaceutical.

  • Health Status: Animals should be healthy and free of disease.

  • Group Size: A minimum of n=3-5 animals per time point is recommended to ensure statistical significance.

B. Radiopharmaceutical Preparation and Administration

  • Radiotracer Formulation: The [¹⁸F]-labeled compound should be formulated in a sterile, pyrogen-free, and biocompatible vehicle (e.g., saline with a small percentage of ethanol or another solubilizing agent if necessary).

  • Dose Preparation: The injected dose should be carefully measured and decay-corrected. A typical injected dose for mice is in the range of 1-10 MBq (27-270 µCi).

  • Administration: The radiotracer is typically administered via intravenous (IV) injection into a lateral tail vein. The volume of injection should be kept low (e.g., 100-200 µL for mice) to avoid physiological disturbances.

C. Study Design and Time Points

  • Time Points: A series of time points should be selected to capture the dynamic process of uptake and clearance. Typical time points for [¹⁸F]-labeled compounds (half-life ≈ 110 minutes) include 5, 15, 30, 60, 120, and 240 minutes post-injection.[1]

  • Procedure:

    • Anesthetize the animals at the designated time points.

    • Collect a blood sample via cardiac puncture.

    • Perform cervical dislocation or another approved method of euthanasia.

    • Rapidly dissect and collect organs and tissues of interest.

D. Tissue Collection and Measurement

  • Organ Harvesting: Key organs to collect typically include the blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone (femur), brain, and any target tissues (e.g., tumor).[1]

  • Sample Processing:

    • Carefully blot tissues to remove excess blood.

    • Weigh each tissue sample accurately.

    • Place each sample in a pre-weighed gamma counting tube.

  • Radioactivity Measurement:

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Also, measure the radioactivity of standards prepared from the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • The formula for this calculation is:

III. Data Presentation

Quantitative biodistribution data should be summarized in a clear and organized table. Below is a template that can be adapted.

Table 1: Exemplar Ex Vivo Biodistribution Data for a Generic [¹⁸F]-Labeled Compound in Mice (%ID/g ± SD)

Organ/Tissue5 min30 min60 min120 min
Blood10.5 ± 1.23.2 ± 0.51.1 ± 0.20.4 ± 0.1
Heart4.1 ± 0.61.5 ± 0.30.8 ± 0.10.3 ± 0.1
Lungs8.2 ± 1.12.5 ± 0.41.2 ± 0.20.5 ± 0.1
Liver15.3 ± 2.112.8 ± 1.89.5 ± 1.35.1 ± 0.7
Spleen2.1 ± 0.41.8 ± 0.31.5 ± 0.20.9 ± 0.1
Kidneys25.6 ± 3.520.1 ± 2.915.4 ± 2.28.2 ± 1.1
Brain0.5 ± 0.10.3 ± 0.10.2 ± 0.10.1 ± 0.0
Muscle1.2 ± 0.20.8 ± 0.10.5 ± 0.10.2 ± 0.0
Bone2.5 ± 0.43.1 ± 0.53.5 ± 0.62.8 ± 0.4

IV. Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate complex workflows and biological pathways.

A. Experimental Workflow for Ex Vivo Biodistribution

The following diagram outlines the key steps in a typical ex vivo biodistribution study.

ExVivo_Biodistribution_Workflow cluster_preparation Preparation cluster_administration Administration cluster_distribution Distribution & Uptake cluster_analysis Analysis A [18F]-Radiopharmaceutical Synthesis & QC C Dose Formulation & Measurement A->C B Animal Model Acclimatization B->C D Intravenous Injection C->D E Tracer Distribution (Multiple Time Points) D->E F Euthanasia & Tissue Harvesting E->F G Tissue Weighing F->G H Gamma Counting G->H I Data Analysis (%ID/g Calculation) H->I

Caption: Experimental workflow for an ex vivo biodistribution study.

B. Generic Signaling Pathway

Without knowing the biological target of "this compound," a specific signaling pathway cannot be provided. Below is a generic representation of a ligand binding to a cell surface receptor and initiating an intracellular signaling cascade, which can be adapted once the target is identified.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand [18F]-FMePPEP Receptor Target Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

Caption: A generic cell signaling pathway initiated by ligand-receptor binding.

To proceed with a specific and accurate set of application notes for "this compound," it is imperative to first identify the correct chemical name, structure, and biological target of the compound. Researchers are encouraged to consult internal documentation or the originating laboratory for this critical information.

References

Application Note & Protocol: Quantitative Analysis of FMePPEP in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of FMePPEP in brain tissue. The following sections outline the necessary steps from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying small molecules in complex biological matrices like brain tissue.[1][2] Accurate measurement of drug or metabolite concentrations in the brain is crucial for understanding their distribution, efficacy, and potential neurotoxicity in the central nervous system (CNS).[1] This protocol provides a comprehensive framework for establishing a robust LC-MS/MS method for a novel compound, this compound, in brain tissue homogenate.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in brain tissue is depicted below. This process includes tissue homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis brain_tissue Brain Tissue Sample homogenization Homogenization (e.g., with buffer) brain_tissue->homogenization protein_precipitation Protein Precipitation & Extraction (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation & Reconstitution supernatant_collection->evaporation lc_separation LC Separation (e.g., C18 column) evaporation->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Fig 1. Experimental workflow for this compound quantification in brain tissue.

Detailed Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Brain tissue from the species of interest

Sample Preparation: Brain Tissue Homogenization and Extraction
  • Tissue Weighing and Homogenization:

    • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

    • Add a 3- to 4-fold volume of ice-cold PBS (e.g., 300-400 µL).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep samples on ice throughout this process.

  • Protein Precipitation and Analyte Extraction:

    • To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard. The use of an organic solvent like acetonitrile facilitates the precipitation of proteins.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

    • Carefully collect the supernatant, which contains this compound and the internal standard, and transfer it to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for this compound.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, should be determined by infusing a standard solution of this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize nebulizer and drying gases according to the instrument manufacturer's recommendations.

  • MRM Transitions:

    • The precursor ion (Q1) will be the [M+H]+ or [M-H]- of this compound and its internal standard.

    • The product ions (Q3) will be determined by fragmentation of the precursor ions. Collision energy will need to be optimized for each transition.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[5][6] Key validation parameters, as recommended by regulatory guidelines, are summarized in the table below.[2][7]

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Precision ≤ 20%, Accuracy within ±20%
Precision & Accuracy The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).Intra- and inter-day precision (RSD%) ≤ 15% (20% at LLOQ), Accuracy within ±15% (20% at LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of analyte response in the presence and absence of matrix should be consistent across batches.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).Analyte concentration should be within ±15% of the nominal concentration.

Hypothetical Signaling Pathway Involving this compound

As this compound is a novel compound, its mechanism of action may not be fully elucidated. The diagram below illustrates a hypothetical signaling pathway where this compound could act as an antagonist to a G-protein coupled receptor (GPCR), a common target for neuroactive compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor GPCR This compound->Receptor Antagonist G_Protein G-Protein Receptor->G_Protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Inhibited Kinase Protein Kinase A Second_Messenger->Kinase Activation Blocked Cellular_Response Cellular Response Kinase->Cellular_Response Altered

Fig 2. Hypothetical signaling pathway for this compound as a GPCR antagonist.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in brain tissue using LC-MS/MS. The described methodology, from sample preparation to method validation, offers a robust framework for obtaining accurate and reproducible data essential for preclinical and clinical studies. Adherence to these guidelines will ensure the development of a high-quality bioanalytical method suitable for its intended purpose in drug discovery and development.

References

Application Notes and Protocols for FMePPEP PET Scans in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the radioligand [¹⁸F]FMePPEP in non-human primates. This document is intended to guide researchers in the experimental design, execution, and data analysis of PET studies targeting the cannabinoid CB1 receptor.

Introduction

[¹⁸F]this compound is a positron-emitting radioligand designed to quantify cannabinoid CB1 receptors in the brain. The CB1 receptor is a G-protein coupled receptor highly expressed in the central nervous system and is a key target in the development of therapeutics for various neurological and psychiatric disorders. PET imaging with [¹⁸F]this compound allows for the in vivo visualization and quantification of CB1 receptor density and distribution, providing valuable insights into the pathophysiology of diseases and the pharmacodynamics of novel drugs. Non-human primates, such as rhesus macaques, are a crucial translational model in neuroscience research due to their close neuroanatomical and physiological similarities to humans.

Quantitative Data Summary

The following tables summarize quantitative data obtained from PET studies using a closely related radioligand, [¹¹C]this compound, in monkeys. This data provides an expected range of values for researchers conducting similar studies with [¹⁸F]this compound. The distribution volume (Vₜ) represents the total distribution of the radioligand in a region, which is proportional to the receptor density. The Standardized Uptake Value (SUV) is a semi-quantitative measure of radiotracer uptake.

Table 1: Distribution Volume (Vₜ) of [¹¹C]this compound in Monkey Brain [1]

Brain RegionDistribution Volume (Vₜ) (mL/cm³)
Caudate Nucleus15.2
Putamen16.8
Nucleus Accumbens14.5
Thalamus5.8
Cerebellum2.5
Hippocampus9.1
Frontal Cortex10.3
Cingulate Cortex11.2

Table 2: Standardized Uptake Value (SUV) of [¹¹C]this compound in Monkey Brain [1]

Brain RegionPeak SUV
Caudate Nucleus~3.0
Putamen~3.3
Thalamus~1.8
Cerebellum~1.0

Experimental Protocols

Radioligand Synthesis and Quality Control

The radiosynthesis of [¹⁸F]this compound is a critical step that requires specialized radiochemistry facilities. The following is a general protocol for the automated synthesis of a similar tracer, [¹⁸F]FMPEP-d₂, which can be adapted for [¹⁸F]this compound.

Protocol: Automated Radiosynthesis of [¹⁸F]FMPEP-d₂ [2]

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on a QMA cartridge and elute with a solution of Kryptofix 2.2.2 and potassium carbonate.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile under a stream of helium or vacuum.

  • Radiolabeling Reaction: Add the precursor molecule (e.g., a suitable tosylate or nosylate precursor for this compound) dissolved in an appropriate solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specific temperature and time to facilitate the nucleophilic substitution reaction.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]this compound.

  • Formulation: Formulate the purified [¹⁸F]this compound in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

  • Quality Control:

    • Radiochemical Purity: Determine by analytical HPLC.

    • Molar Activity: Measure the radioactivity and the mass of the final product.

    • Residual Solvents: Analyze by gas chromatography.

    • pH: Ensure the final product is within a physiological range.

    • Sterility and Endotoxin Testing: Perform to ensure the product is safe for in vivo administration.

Animal Handling and Anesthesia

Proper handling and anesthesia are crucial for the welfare of the animals and the quality of the PET data.

Protocol: Non-Human Primate Handling and Anesthesia for PET Imaging

  • Fasting: Fast the animal overnight (for at least 12 hours) prior to the scan to reduce the risk of vomiting and aspiration during anesthesia. Water can be provided ad libitum.

  • Pre-anesthetic Sedation: Sedate the animal with an intramuscular injection of ketamine (10 mg/kg) to facilitate handling and placement of an intravenous catheter.

  • Anesthesia Induction and Maintenance: Induce anesthesia with an intravenous bolus of propofol (2-6 mg/kg) or by inhalation of isoflurane (2-3% in oxygen). Maintain anesthesia with continuous infusion of propofol or inhalation of isoflurane (1-2% in oxygen).

  • Physiological Monitoring: Throughout the procedure, monitor vital signs including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO₂), and body temperature. Maintain body temperature using a heating pad or circulating warm water blanket.

  • Intravenous Access: Place an intravenous catheter in a saphenous or cephalic vein for radioligand injection and administration of fluids or other medications.

  • Arterial Line (for full kinetic modeling): If arterial blood sampling is required for kinetic modeling, place a catheter in a femoral or radial artery.

PET Scan Acquisition

Protocol: [¹⁸F]this compound PET Scan Acquisition

  • Animal Positioning: Position the anesthetized animal on the scanner bed with its head securely immobilized in a stereotactic head holder to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan (using a rotating ⁶⁸Ge or ¹³⁷Cs source) for attenuation correction of the emission data.

  • Radioligand Injection: Administer a bolus injection of [¹⁸F]this compound (typically 185-370 MBq or 5-10 mCi) intravenously.

  • Emission Scan: Start the dynamic emission scan simultaneously with the radioligand injection. Acquire data for 90-120 minutes in a series of time frames of increasing duration (e.g., 6 x 30s, 4 x 1min, 5 x 2min, 8 x 5min, 4 x 10min).

  • Arterial Blood Sampling (optional): If performing full kinetic modeling, collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand in plasma.

Data Analysis

Protocol: PET Data Analysis

  • Image Reconstruction: Reconstruct the emission data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, and radioactive decay.

  • Image Registration: Co-register the PET images with a corresponding magnetic resonance imaging (MRI) scan of the animal's brain to allow for anatomical delineation of regions of interest (ROIs).

  • Time-Activity Curve Generation: Draw ROIs on the co-registered MRI for various brain regions and generate time-activity curves (TACs) by plotting the average radioactivity concentration in each ROI over time.

  • Kinetic Modeling:

    • Simplified Reference Tissue Model (SRTM): If a suitable reference region with negligible specific binding (e.g., cerebellum for some tracers) is available, use SRTM to estimate the binding potential (BP_ND).

    • Compartmental Modeling: If arterial plasma data is available, use a one- or two-tissue compartmental model to estimate the total distribution volume (Vₜ).

  • Standardized Uptake Value (SUV) Calculation: For semi-quantitative analysis, calculate the SUV for each ROI at a specific time point or as an average over a time interval. SUV is calculated as: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (kg))

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the cannabinoid CB1 receptor.

CB1_Signaling_Pathway CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C (PLC) Gi_o->PLC Activates MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand This compound (Agonist) Ligand->CB1 PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates PKC->MAPK Activates

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for this compound PET Imaging

This diagram outlines the key steps in a typical this compound PET imaging experiment in a non-human primate.

PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_post_scan Post-Scan Analysis Fasting Overnight Fasting Sedation Sedation (e.g., Ketamine) Fasting->Sedation Anesthesia Anesthesia (e.g., Isoflurane) Sedation->Anesthesia Catheterization IV & Arterial Catheterization Anesthesia->Catheterization Positioning Animal Positioning & Immobilization Catheterization->Positioning Transmission Transmission Scan (Attenuation Correction) Positioning->Transmission Injection [¹⁸F]this compound Injection Transmission->Injection Emission Dynamic Emission Scan (90-120 min) Injection->Emission Blood_Sampling Arterial Blood Sampling (Optional) Emission->Blood_Sampling Reconstruction Image Reconstruction Emission->Reconstruction Registration Co-registration with MRI Reconstruction->Registration ROI_Analysis ROI Definition & TACs Registration->ROI_Analysis Kinetic_Modeling Kinetic Modeling (Vₜ, BP_ND) ROI_Analysis->Kinetic_Modeling SUV_Analysis SUV Calculation ROI_Analysis->SUV_Analysis

Caption: this compound PET Experimental Workflow.

References

Application Notes and Protocols for Assessing CB1 Receptor Occupancy by Novel Drugs using [¹⁸F]FMePPEP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders. [¹⁸F]FMePPEP is a potent and selective inverse agonist for the CB1 receptor, developed as a positron emission tomography (PET) radioligand for in vivo imaging and quantification of CB1 receptor availability in the brain. Its favorable pharmacokinetic properties and high binding affinity make it a valuable tool for assessing the receptor occupancy of novel drug candidates targeting the CB1 receptor. These application notes provide a comprehensive overview and detailed protocols for utilizing [¹⁸F]this compound in preclinical and clinical research.

The CB1 receptor is one of the most abundant G protein-coupled receptors in the brain and is a promising target for therapeutic drug development[1]. Activation of the CB1 receptor is primarily mediated by endogenous cannabinoids (endocannabinoids). The signaling cascade is initiated by the binding of an agonist, which leads to a conformational change in the receptor and subsequent activation of associated intracellular G proteins, typically of the Gi/o family. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Furthermore, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, which are crucial for designing and interpreting receptor occupancy studies.

Table 1: In Vitro Binding Affinity of this compound and Analogs for CB1 Receptor

CompoundReceptor SourceRadioligandKᵢ (nM)Kₑ (nM)Kᵈ (nM)
[³H]MePPEPRat Brain Membranes[³H]MePPEP0.09
[³H]MePPEPNon-human Primate Brain Membranes[³H]MePPEP0.19
[³H]MePPEPHuman Cerebellum Membranes[³H]MePPEP0.14[2][3]
[³H]MePPEPRecombinant Human CB1 Receptor[³H]MePPEP0.16
[¹¹C]MePPEP0.574 ± 0.207
FMPEP0.19

Table 2: In Vivo PET Imaging Parameters for this compound Analogs

RadioligandSpeciesInjected Radioactivity (MBq)Injected Mass (nmol)Specific Binding (%)Retest Variability of Vᴛ (%)Intersubject Variability of Vᴛ (%)
[¹¹C]MePPEPHuman651 ± 909.4 ± 3.3[3]65-85~15~52
[¹⁸F]FMPEP-d₂Human180 ± 61.9 ± 0.8[4]>801426
[¹¹C]MePPEPMonkey>89[1]
[¹⁸F]FMPEP-d₂Monkey>80[4]

Signaling Pathway and Experimental Workflow Diagrams

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist CB1R CB1 Receptor Gi/o-coupled GPCR Agonist->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces production of Neurotransmitter_Release Neurotransmitter_Release Ca_channel->Neurotransmitter_Release Modulates K_channel->Neurotransmitter_Release Modulates

Caption: CB1 Receptor Signaling Pathway.

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis [¹⁸F]this compound Radiosynthesis & QC Baseline_Scan Baseline PET Scan (IV injection of [¹⁸F]this compound) Radiosynthesis->Baseline_Scan Subject_Prep Subject Preparation (Fasting, Anesthesia) Subject_Prep->Baseline_Scan Arterial_Sampling Arterial Blood Sampling Baseline_Scan->Arterial_Sampling Image_Recon PET Image Reconstruction Baseline_Scan->Image_Recon Plasma_Analysis Plasma Metabolite Analysis Arterial_Sampling->Plasma_Analysis Drug_Admin Administer Novel Drug Post_Drug_Scan Post-dose PET Scan (IV injection of [¹⁸F]this compound) Drug_Admin->Post_Drug_Scan Arterial_Sampling2 Arterial Blood Sampling Post_Drug_Scan->Arterial_Sampling2 Post_Drug_Scan->Image_Recon Arterial_Sampling2->Plasma_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-TC) Plasma_Analysis->Kinetic_Modeling Image_Recon->Kinetic_Modeling VT_Calc Calculate Vᴛ (Baseline & Post-dose) Kinetic_Modeling->VT_Calc RO_Calc Calculate Receptor Occupancy (%) VT_Calc->RO_Calc

Caption: Experimental Workflow for CB1 Receptor Occupancy Study.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity (Kᵢ) of a novel drug for the CB1 receptor using [³H]-CP55,940 as the radioligand.

Materials:

  • HEK-293 cells stably transfected with human CB1 receptor (or brain tissue homogenates)

  • [³H]-CP55,940 (specific activity ~120-180 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4

  • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2)

  • Novel drug stock solution

  • 96-well plates

  • Scintillation vials and liquid scintillation cocktail

  • Glass fiber filters (e.g., GF/C)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates containing CB1 receptors according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (typically at or below its Kᵈ value, e.g., 1.5 nM), and the membrane preparation (e.g., 10 µg protein/well).

    • Non-specific Binding: Add binding buffer, [³H]-CP55,940, membrane preparation, and the non-specific binding control.

    • Competitive Binding: Add binding buffer, [³H]-CP55,940, membrane preparation, and varying concentrations of the novel drug.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the novel drug concentration.

    • Determine the IC₅₀ value (the concentration of the novel drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Protocol 2: [¹⁸F]this compound PET Imaging for CB1 Receptor Occupancy in Non-Human Primates

This protocol outlines a typical procedure for assessing CB1 receptor occupancy of a novel drug in rhesus monkeys.

Animal Preparation:

  • Fast the animal overnight prior to the PET scan.

  • On the day of the scan, anesthetize the monkey (e.g., with ketamine induction followed by isoflurane maintenance).

  • Place a catheter in a peripheral vein for radioligand and drug administration.

  • Place a catheter in an artery (e.g., femoral artery) for blood sampling.

  • Position the animal in the PET scanner with its head in the field of view.

Imaging Procedure:

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus intravenous injection of [¹⁸F]this compound.

    • Acquire a dynamic PET scan for 90-120 minutes.

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand in plasma.

  • Drug Administration: Administer the novel drug at the desired dose and route. Allow for an appropriate time interval for the drug to reach its target in the brain.

  • Post-dose Scan:

    • Perform a second [¹⁸F]this compound PET scan following the same procedure as the baseline scan.

Data Analysis:

  • Plasma Analysis: Analyze the arterial blood samples to determine the fraction of unchanged [¹⁸F]this compound over time using radio-HPLC.

  • Image Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the brain images corresponding to areas with high CB1 receptor density (e.g., striatum, cerebellum) and low density (e.g., thalamus, pons).

    • Generate time-activity curves for each ROI.

  • Kinetic Modeling:

    • Use a suitable compartmental model (e.g., two-tissue compartment model) with the arterial input function (plasma concentration of parent radioligand) to estimate the total distribution volume (Vᴛ) of [¹⁸F]this compound in each ROI for both the baseline and post-dose scans. Vᴛ is proportional to the density of available receptors (Bₐᵥₐᵢₗ).

  • Receptor Occupancy Calculation:

    • Calculate the percentage of CB1 receptor occupancy (RO) in each ROI using the following equation: RO (%) = [(Vᴛ_baseline - Vᴛ_postdose) / Vᴛ_baseline] x 100

Conclusion

[¹⁸F]this compound is a powerful tool for the in vivo assessment of CB1 receptor occupancy by novel therapeutic agents. The protocols outlined in these application notes provide a framework for conducting robust and reproducible studies to determine the dose-occupancy relationship of new drugs, which is critical for guiding dose selection in clinical trials. Careful adherence to these methodologies will ensure the generation of high-quality, quantitative data to accelerate the development of novel treatments for CB1 receptor-mediated disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [¹¹C]FMePPEP (also known as [¹¹C]MePPEP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of [¹¹C]FMePPEP, a key radioligand for imaging cannabinoid CB1 receptors with Positron Emission Tomography (PET). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize the radiochemical yield and ensure the quality of your [¹¹C]this compound synthesis.

Disclaimer

This guide is intended for informational purposes only and should be used by qualified personnel in a controlled laboratory setting. All procedures involving radioactive materials must adhere to strict safety protocols and regulatory guidelines.

Frequently Asked questions (FAQs)

Q1: What is the full chemical name and precursor for the synthesis of [¹¹C]this compound?

A1: The full chemical name for [¹¹C]this compound is (3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one. The synthesis involves the [¹¹C]methylation of its desmethyl precursor.

Q2: What is a typical radiochemical yield for the synthesis of [¹¹C]this compound?

A2: Reported radiochemical yields can vary. One study has reported a radiochemical yield of 2.5 ± 1.1%.[1] However, yields are highly dependent on the specific reaction conditions and the efficiency of the radiosynthesis module.

Q3: What is the typical synthesis time for [¹¹C]this compound?

A3: The radiosynthesis of [¹¹C]this compound is typically completed within 35-45 minutes from the end of bombardment (EOB).[1][2]

Q4: What are the key quality control parameters for [¹¹C]this compound?

A4: Key quality control parameters include radiochemical purity, chemical purity, and specific activity. For clinical applications, the radiochemical purity should be high (ideally >99%) and the specific activity should be optimized to minimize pharmacological effects.[1][3]

Q5: Can you provide a brief overview of the synthesis process?

A5: The synthesis of [¹¹C]this compound is achieved through the N-methylation of its desmethyl precursor using a [¹¹C]methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The reaction is followed by purification, typically using high-performance liquid chromatography (HPLC), and formulation in a suitable solvent for injection.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of [¹¹C]this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Radiochemical Yield (RCY) 1. Inefficient trapping of [¹¹C]methylating agent: The [¹¹C]CH₃I or [¹¹C]CH₃OTf may not be efficiently trapped in the reaction vessel. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation of the precursor or product. 3. Incorrect precursor concentration: The amount of precursor may be too low, limiting the reaction, or too high, leading to purification challenges. 4. Presence of impurities: Impurities in the precursor, reagents, or solvents can interfere with the reaction. 5. Base concentration/type: The choice and concentration of the base are critical for the deprotonation of the amine precursor.1. Optimize trapping conditions: Ensure the reaction vessel is properly cooled and the gas flow rate is optimized for efficient trapping. 2. Temperature optimization: Perform a series of reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition. 3. Precursor concentration titration: Vary the amount of precursor to find the optimal concentration for your system. 4. Ensure high purity of all reagents: Use fresh, high-purity solvents and reagents. Verify the purity of the precursor before use. 5. Base screening: Test different bases (e.g., NaOH, TBAOH) and optimize their concentration.
Poor Radiochemical Purity 1. Incomplete reaction: The reaction may not have gone to completion, leaving unreacted precursor. 2. Formation of side products: Undesired side reactions may be occurring. 3. Ineffective HPLC purification: The HPLC method may not be adequately separating the desired product from impurities.1. Increase reaction time or temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion. 2. Optimize reaction conditions: Re-evaluate temperature, precursor concentration, and base to minimize side product formation. 3. Optimize HPLC method: Adjust the mobile phase composition, flow rate, or column type to improve separation.
Low Specific Activity 1. Contamination with atmospheric CO₂: [¹¹C]CO₂ can be contaminated with atmospheric CO₂, leading to the production of non-radioactive ("cold") methyl iodide. 2. "Cold" methyl iodide from the synthesis module: The synthesis module itself might contain residual non-radioactive methyl iodide.1. Minimize air leaks: Ensure all connections in the gas lines are secure to prevent atmospheric CO₂ from entering the system. 2. Thoroughly clean the synthesis module: Perform regular cleaning and maintenance of the synthesis module to remove any residual contaminants.
Inconsistent Results 1. Variability in cyclotron target performance: The amount of starting [¹¹C]CO₂ can vary between runs. 2. Inconsistent reagent preparation: Small variations in the preparation of reagents can lead to different outcomes. 3. Manual synthesis variations: If the synthesis is not fully automated, manual steps can introduce variability.1. Monitor cyclotron performance: Keep a log of target performance to identify and address any issues. 2. Standardize reagent preparation: Use calibrated equipment and follow a strict, standardized procedure for preparing all reagents. 3. Automate the synthesis: Utilize a fully automated synthesis module to ensure reproducibility.

Experimental Protocol: Synthesis of [¹¹C]this compound

This protocol provides a general methodology for the synthesis of [¹¹C]this compound. It is recommended to optimize the parameters for your specific laboratory setup.

Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I using a synthesis module (e.g., GE TRACERlab). This typically involves a two-step "gas-phase" method where [¹¹C]CO₂ is first reduced to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.

Radiosynthesis of [¹¹C]this compound
  • Precursor Preparation: Dissolve the desmethyl-FMePPEP precursor (typically 1-2 mg) in a suitable solvent such as dimethylformamide (DMF) (approximately 300-500 µL).

  • Reaction Setup: Transfer the precursor solution to a reaction vessel. Add a suitable base (e.g., a few microliters of 1 M NaOH or tetrabutylammonium hydroxide (TBAOH)).

  • ¹¹C-Methylation: The gaseous [¹¹C]CH₃I is passed through the precursor solution at an elevated temperature (e.g., 80-120°C) for a set duration (e.g., 5-10 minutes).

  • Quenching: After the reaction time, the reaction is typically quenched by adding the HPLC mobile phase.

Purification
  • HPLC System: Use a semi-preparative reversed-phase HPLC column (e.g., C18).

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium formate), with the exact ratio optimized for good separation of [¹¹C]this compound from the precursor and any byproducts.

  • Purification: Inject the crude reaction mixture onto the HPLC system. Collect the fraction corresponding to the [¹¹C]this compound peak.

Formulation
  • Solvent Removal: The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

  • Elution: The [¹¹C]this compound is then eluted from the Sep-Pak with a small volume of ethanol.

  • Final Formulation: The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration and solvent composition. The final product is passed through a sterile filter.

Data Presentation

The following table summarizes key quantitative data reported for the synthesis of [¹¹C]this compound.

Parameter Value Reference
Radiochemical Yield (Decay Corrected) 2.5 ± 1.1%[1]
Radiochemical Purity >99%[1][3]
Specific Activity (at time of injection) 78.1 ± 54.9 GBq/µmol[1]
Synthesis Time (from EOB) ~35 minutes[1]
Precursor Amount 1 mg[2]
HPLC Column C18[1]
Mobile Phase Acetonitrile/Ammonium Formate Buffer[1]

Visualizations

Synthesis Workflow

G cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Radiolabeling cluster_3 Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) Reduction Reduction to [11C]CH4 Cyclotron->Reduction [11C]CO2 Iodination Iodination to [11C]CH3I Reduction->Iodination Reaction [11C]Methylation (80-120°C) Iodination->Reaction [11C]CH3I Precursor Desmethyl-FMePPEP + Base in DMF Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Crude Product Formulation SPE & Formulation HPLC->Formulation Pure [11C]this compound QC Quality Control Formulation->QC Final Product

Caption: Workflow for the synthesis of [¹¹C]this compound.

Troubleshooting Logic

G Start Low Radiochemical Yield CheckTrapping Check [11C]CH3I Trapping Efficiency Start->CheckTrapping CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckPrecursor Titrate Precursor Concentration Start->CheckPrecursor CheckPurity Verify Reagent Purity Start->CheckPurity CheckBase Screen Base and Concentration Start->CheckBase Result Improved Yield CheckTrapping->Result CheckTemp->Result CheckPrecursor->Result CheckPurity->Result CheckBase->Result

Caption: Troubleshooting logic for low radiochemical yield.

References

Technical Support Center: Radiosynthesis of [¹⁸F]FMePPEP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the radiosynthesis of [¹⁸F]FMePPEP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this important PET radiotracer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the radiosynthesis of [¹⁸F]this compound, based on established protocols for analogous compounds like [¹⁸F]FMPEP-d2. The synthesis is typically a two-step, one-pot automated process involving the initial [¹⁸F]fluorination of a ditosylated precursor followed by the fluoroalkylation of the primary amine precursor.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
RY-01 Low Radiochemical Yield (RCY) of [¹⁸F]Fluoromethyl Tosylate Intermediate 1. Incomplete drying of [¹⁸F]fluoride. 2. Insufficient activation of [¹⁸F]fluoride. 3. Precursor (ditosylmethane) degradation. 4. Suboptimal reaction temperature or time.1. Ensure azeotropic drying with acetonitrile is thorough. Repeat if necessary. 2. Check the quality and quantity of the phase transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate. 3. Use fresh, high-quality precursor. Store precursor under inert gas and protect from moisture. 4. Optimize the reaction temperature (typically 110-120°C) and time (10-15 minutes).
RY-02 Low Radiochemical Yield (RCY) of final [¹⁸F]this compound 1. Inefficient trapping of the [¹⁸F]fluoromethyl tosylate intermediate. 2. Low reactivity of the primary amine precursor. 3. Suboptimal temperature or reaction time for the second step. 4. Presence of impurities that quench the reaction.1. Ensure the C18 cartridge is properly conditioned and that the intermediate is efficiently trapped and eluted. 2. Verify the purity and integrity of the this compound precursor. 3. Optimize the temperature (typically 120-130°C) and time (15-20 minutes) for the fluoroalkylation step. 4. Ensure all reagents and solvents are of high purity and free from water.
PU-01 Poor Separation During HPLC Purification 1. Incorrect mobile phase composition. 2. Column degradation. 3. Co-elution with impurities or precursor.1. Adjust the ratio of acetonitrile to water/buffer in the mobile phase. A typical mobile phase is 55:45 acetonitrile:water with 0.1% trifluoroacetic acid. 2. Use a new or thoroughly cleaned semi-preparative C18 column. 3. Optimize the gradient or isocratic conditions to achieve better separation of the product peak from other components.
SA-01 Low Molar Activity 1. Presence of carrier [¹⁹F]fluoride in the initial [¹⁸F]fluoride solution. 2. Contamination with non-radioactive this compound. 3. Inefficient purification leading to the presence of cold impurities.1. Ensure high-quality [¹⁸F]fluoride production with minimal carrier. 2. Thoroughly clean the synthesis module and all reaction vessels to avoid cross-contamination. 3. Optimize HPLC purification to effectively separate the radiolabeled product from any non-radioactive species.
ST-01 Product Instability / Degradation 1. Presence of residual acids or bases from the synthesis. 2. Exposure to light or elevated temperatures post-synthesis. 3. Radiolysis.1. Ensure the final formulation is properly buffered to a neutral pH. 2. Store the final product in a shielded vial, protected from light, and at the recommended temperature. 3. For higher activity batches, consider the use of radical scavengers in the final formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor for the radiosynthesis of [¹⁸F]this compound?

A1: The synthesis typically utilizes a two-precursor approach. The first is a ditosylated methane derivative (e.g., ditosylmethane) for the preparation of the [¹⁸F]fluoromethyl tosylate intermediate. The second is the des-fluoromethyl precursor of this compound, which is a primary amine.

Q2: What are the critical parameters for the first step, the [¹⁸F]fluorination of the ditosylated precursor?

A2: The most critical parameters are the anhydrous conditions and the effective activation of the [¹⁸F]fluoride. The azeotropic drying of the K[¹⁸F]F/Kryptofix 2.2.2./K₂CO₃ complex is crucial. The reaction is typically performed in a polar aprotic solvent like acetonitrile at an elevated temperature (e.g., 110-120°C).

Q3: How is the intermediate [¹⁸F]fluoromethyl tosylate purified before the second step?

A3: In a one-pot synthesis, the intermediate is often not isolated. Instead, the reaction mixture from the first step is passed through a C18 cartridge. The intermediate is trapped on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities are washed away. The intermediate is then eluted from the cartridge with a suitable solvent directly into the reaction vessel containing the second precursor.

Q4: What are the key considerations for the second step, the N-alkylation with the [¹⁸F]fluoromethyl group?

A4: The key considerations are the reaction temperature and time. This step typically requires a higher temperature than the first step (e.g., 120-130°C) to drive the reaction to completion. The choice of solvent is also important, with acetonitrile being a common choice.

Q5: What is a typical radiochemical yield (RCY) and molar activity for the synthesis of [¹⁸F]this compound analogues?

A5: For the analogous tracer [¹⁸F]FMPEP-d2, reported activity yields of the formulated product are around 1.0 ± 0.4 GBq starting from 11 ± 2 GBq. Molar activities are typically in the range of 600 ± 300 GBq/μmol at the end of synthesis.[1]

Experimental Protocols

Protocol for the Automated Two-Step, One-Pot Radiosynthesis of [¹⁸F]this compound (based on [¹⁸F]FMPEP-d2 synthesis)

1. [¹⁸F]Fluoride Trapping and Drying:

  • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

2. Synthesis of [¹⁸F]Fluoromethyl Tosylate Intermediate:

  • A solution of ditosylmethane in anhydrous acetonitrile is added to the dried K[¹⁸F]F/Kryptofix 2.2.2. complex.

  • The reaction mixture is heated at 110-120°C for 10-15 minutes.

3. Intermediate Purification:

  • The reaction mixture is passed through a pre-conditioned C18 cartridge to trap the [¹⁸F]fluoromethyl tosylate.

  • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • The trapped intermediate is eluted with acetonitrile into a second reaction vessel containing the this compound precursor.

4. [¹⁸F]Fluoroalkylation of the Precursor:

  • The reaction mixture containing the intermediate and the this compound precursor is heated at 120-130°C for 15-20 minutes.

5. HPLC Purification:

  • The crude product is purified by semi-preparative reverse-phase HPLC.

  • Column: C18, 10 µm, 250 x 10 mm

  • Mobile Phase: Acetonitrile/Water (55:45) with 0.1% TFA

  • Flow Rate: 4-5 mL/min

  • The product fraction is collected.

6. Formulation:

  • The collected HPLC fraction is diluted with water and passed through a C18 cartridge to trap the final product.

  • The cartridge is washed with water.

  • The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

Visualizations

Radiosynthesis_Workflow cluster_step1 Step 1: [¹⁸F]Fluoride Preparation cluster_step2 Step 2: Synthesis of Intermediate cluster_step3 Step 3: Intermediate Purification cluster_step4 Step 4: Final Product Synthesis cluster_step5 Step 5: Purification & Formulation F18_prod [¹⁸F]Fluoride Production (Cyclotron) F18_trap Anion-Exchange Cartridge Trapping F18_prod->F18_trap F18_elute Elution with K₂CO₃/K₂₂₂ F18_trap->F18_elute F18_dry Azeotropic Drying F18_elute->F18_dry Reaction1 [¹⁸F]Fluorination (110-120°C) F18_dry->Reaction1 Dried [¹⁸F]Fluoride Precursor1 Ditosylmethane Precursor1->Reaction1 Trap_Inter C18 Cartridge Trapping Reaction1->Trap_Inter Crude Intermediate Elute_Inter Elution Trap_Inter->Elute_Inter Reaction2 [¹⁸F]Fluoroalkylation (120-130°C) Elute_Inter->Reaction2 Purified Intermediate Precursor2 This compound Precursor Precursor2->Reaction2 HPLC Semi-preparative HPLC Reaction2->HPLC Crude [¹⁸F]this compound Formulation Final Formulation HPLC->Formulation Final_Product Final_Product Formulation->Final_Product Injectable Dose

Caption: Experimental workflow for the radiosynthesis of [¹⁸F]this compound.

Troubleshooting_Logic cluster_troubleshoot1 Troubleshooting Step 1 cluster_troubleshoot2 Troubleshooting Step 2 Start Low Radiochemical Yield (RCY) Check_Step1 Check RCY of [¹⁸F]Fluoromethyl Tosylate Start->Check_Step1 Low_Step1 Low Intermediate RCY Check_Step1->Low_Step1 Low OK_Step1 Acceptable Intermediate RCY Check_Step1->OK_Step1 OK Check_Drying Verify Anhydrous Conditions Low_Step1->Check_Drying Check_Trapping Verify Intermediate Trapping/Elution OK_Step1->Check_Trapping Check_Activation Check [¹⁸F]Fluoride Activation Check_Drying->Check_Activation If OK Check_Precursor1 Assess Precursor 1 Quality Check_Activation->Check_Precursor1 If OK Check_Temp1 Optimize Reaction 1 Conditions Check_Precursor1->Check_Temp1 If OK Solution Improved RCY Check_Temp1->Solution Check_Precursor2 Assess Precursor 2 Quality Check_Trapping->Check_Precursor2 If OK Check_Temp2 Optimize Reaction 2 Conditions Check_Precursor2->Check_Temp2 If OK Check_Temp2->Solution

Caption: Logical workflow for troubleshooting low radiochemical yield.

References

Reducing non-specific binding of FMePPEP in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [18F]FMePPEP PET imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of [18F]this compound, a radiotracer for imaging cannabinoid receptor 1 (CB1R).

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and why is non-specific binding a concern?

[18F]this compound is a positron emission tomography (PET) radiotracer designed to quantify the density of cannabinoid receptor 1 (CB1R) in the brain. CB1Rs are the most abundant G-protein-coupled receptors in the central nervous system and are implicated in numerous physiological and pathological processes.[1] Non-specific binding (NSB) occurs when the radiotracer binds to targets other than CB1R, such as other receptors, plasma proteins, or lipids. High NSB can obscure the specific signal from CB1R, leading to inaccurate quantification of receptor density and potentially confounding the interpretation of imaging studies.

Q2: What are the primary causes of high non-specific binding with lipophilic tracers like [18F]this compound?

High non-specific binding of lipophilic PET tracers is often attributed to several factors:

  • Lipophilicity: The tracer's tendency to partition into lipid-rich environments, such as cell membranes and white matter, independent of specific receptor binding.

  • Plasma Protein Binding: Binding to proteins in the blood, primarily albumin, can reduce the free fraction of the tracer available to enter the brain and bind to the target.

  • Off-Target Binding: Interaction with other receptors or enzymes for which the tracer has some affinity. For example, some tau PET tracers have shown off-target binding to monoamine oxidase-B (MAO-B).[2]

  • Radiometabolites: The breakdown of the radiotracer into metabolites that may have different binding characteristics and can contribute to the background signal.

Q3: How is non-specific binding quantified in a PET study?

Non-specific binding is typically quantified by determining the non-displaceable binding potential (BPND). This value represents the ratio of specifically bound tracer to the concentration of non-displaceable tracer (free and non-specifically bound) at equilibrium. A common method to determine BPND is through a "blocking study" or "pre-saturation experiment." In this type of study, a scan is performed after administering a high dose of a non-radioactive drug (a "cold" ligand) that specifically blocks the target receptor. The signal remaining in this blocked scan is considered to be non-specific.

Troubleshooting High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating sources of high non-specific binding in [18F]this compound PET imaging studies.

dot

TroubleshootingWorkflow cluster_protocol Protocol Verification cluster_tracer Radiotracer Quality Control cluster_blocking Blocking Study Execution cluster_analysis Data Analysis Refinement start High Non-Specific Binding (NSB) Observed check_protocol Step 1: Verify Experimental Protocol start->check_protocol p1 Fasting state of subject adequate? check_protocol->p1 Verify check_tracer Step 2: Assess Radiotracer Quality t1 Radiochemical purity >95%? check_tracer->t1 Verify blocking_study Step 3: Perform a Blocking Study b1 Select appropriate blocking agent (e.g., Rimonabant). [13, 20] blocking_study->b1 Execute analyze_data Step 4: Refine Data Analysis a1 Define reference region (e.g., cerebellum). [3, 21] analyze_data->a1 Refine end_success NSB Characterized and Minimized p2 Correct dose and administration? p1->p2 p3 Appropriate uptake time? p2->p3 p3->check_tracer t2 Molar activity within range? t1->t2 t3 Absence of interfering metabolites? t2->t3 t3->blocking_study b2 Determine optimal dose and pre-treatment time. b1->b2 b3 Acquire PET data and compare with baseline. b2->b3 b3->analyze_data a2 Apply appropriate kinetic model (e.g., SRTM). [3] a1->a2 a3 Consider partial volume correction. a2->a3 a3->end_success

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Problem: The observed signal in brain regions with low expected CB1R density is unexpectedly high.

This suggests a high level of non-specific binding. Follow these steps to diagnose and address the issue.

Step 1: Verify Experimental Protocol Ensure adherence to established imaging protocols. Deviations can significantly impact tracer distribution and binding.

  • Patient Preparation: Confirm that subjects were properly fasted (typically 4-6 hours) before the scan. High glucose levels can alter tracer biodistribution.

  • Radiotracer Administration: Verify the injected dose and that the intravenous administration was successful without significant infiltration at the injection site.

  • Uptake Time: Ensure sufficient time was allowed between tracer injection and scan acquisition for the tracer to distribute and for non-specific binding to wash out from tissues.

Step 2: Assess Radiotracer Quality The quality of the radiotracer is critical for a successful PET scan.

  • Radiochemical Purity: Confirm that the radiochemical purity of [18F]this compound was high (typically >95%) at the time of injection. Impurities can contribute to background signal.

  • Molar Activity: High molar activity is necessary to ensure that the injected mass of the tracer is low enough to be in "tracer" conditions, avoiding saturation of the CB1 receptors.

  • Metabolite Analysis: If high NSB persists, consider analyzing blood samples to determine the presence and brain penetrability of radiometabolites.

Step 3: Perform a Blocking Study to Quantify Non-Specific Binding A blocking study is the gold standard for quantifying the specific vs. non-specific signal.

  • Objective: To determine the fraction of the PET signal that is not displaceable by a selective CB1R antagonist, which represents the non-displaceable binding (VND).

  • Procedure: Administer a selective CB1R antagonist, such as Rimonabant, prior to the [18F]this compound injection.[3][4] The remaining signal in the brain represents the non-specific binding.

  • Data Comparison: By comparing the PET signal from the baseline scan and the blocking scan, the specific binding can be calculated.

Step 4: Refine Data Analysis Methods Advanced image analysis techniques can help to correct for non-specific signal.

  • Reference Region: Utilize a reference region, an area of the brain with negligible expression of CB1R (the cerebellum is often used for this purpose), to estimate the non-displaceable uptake.[5][6]

  • Kinetic Modeling: Employ kinetic models like the Simplified Reference Tissue Model (SRTM) which use the reference region data to estimate the binding potential (BPND) in target regions without requiring arterial blood sampling.[5]

  • Partial Volume Correction (PVC): In brain regions that are small or have complex anatomy, the PET signal can be underestimated due to the limited spatial resolution of the scanner. PVC algorithms can help to correct for this effect.

Experimental Protocols

Protocol 1: Pre-Saturation (Blocking) Study for [18F]this compound

Objective: To quantify the non-displaceable binding (VND) of [18F]this compound in vivo.

Materials:

  • [18F]this compound radiotracer

  • CB1R antagonist (e.g., Rimonabant)[3][4]

  • PET/CT or PET/MR scanner

  • Anesthetized research animal (e.g., non-human primate or rodent)

Procedure:

  • Baseline Scan: a. Anesthetize the animal and position it in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus injection of [18F]this compound intravenously. d. Acquire dynamic PET data for 90-120 minutes. e. Reconstruct the PET images.

  • Blocking Scan (performed on a separate day): a. Anesthetize the same animal and position it in the PET scanner. b. Pre-treat the animal with an intravenous injection of the CB1R antagonist (e.g., Rimonabant, 1-2 mg/kg) 30 minutes prior to the radiotracer injection. c. Administer a bolus injection of [18F]this compound. d. Acquire and reconstruct dynamic PET data as in the baseline scan.

  • Data Analysis: a. Draw regions of interest (ROIs) on the brain images for both scans. b. Generate time-activity curves (TACs) for each ROI. c. The TACs from the blocking scan represent the non-displaceable binding. d. Calculate the binding potential (BPND) using a kinetic model that incorporates the data from both scans.

Quantitative Data from a Representative CB1R Blocking Study

The following table presents hypothetical data from a blocking study with a CB1R antagonist to illustrate the expected outcomes.

Brain RegionBaseline VT (mL/cm³)Blocking VT (VND) (mL/cm³)Specific Binding (VS) (mL/cm³)Binding Potential (BPND)% Specific Binding
Striatum25.55.020.54.180.4%
Hippocampus18.24.813.42.873.6%
Cortex15.04.510.52.370.0%
Cerebellum5.14.90.20.043.9%

VT = Total Distribution Volume; VND = Non-displaceable Distribution Volume; VS = VT - VND; BPND = VS / VND

Signaling Pathway and Visualization

CB1 Receptor Signaling Pathway

[18F]this compound is an antagonist/inverse agonist for the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of endogenous agonists (like anandamide) to CB1R typically initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinases, ultimately influencing neurotransmitter release.[2][7]

dot

CB1R_Signaling This compound [18F]this compound CB1R CB1 Receptor This compound->CB1R Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates (Agonist) Inhibits (Antagonist) AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²+ Channels Gi_o->Ca_channel Inhibits K_channel K+ Channels Gi_o->K_channel Activates MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates Ca_channel->Neurotransmitter Modulates K_channel->Neurotransmitter Modulates MAPK->Neurotransmitter Modulates

Caption: Simplified signaling pathway of the CB1 receptor.

References

Technical Support Center: Optimizing [¹⁸F]FEPPA Injection Dose for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of [¹⁸F]FEPPA injection doses for positron emission tomography (PET) imaging in animal studies. [¹⁸F]FEPPA is a second-generation radioligand for the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] Proper dose selection is critical for obtaining high-quality, reproducible imaging data while ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the typical injected dose of [¹⁸F]FEPPA for PET imaging in mice?

A1: The reported injected dose of [¹⁸F]FEPPA in mice typically ranges from approximately 9.9 ± 1.5 MBq to 20 MBq administered via tail vein injection.[1][4] One study specified a dose of approximately 20 MBq, which corresponded to about 5 μg/kg.[4] Another study used a dose of 9.9 ± 1.5 MBq, corresponding to 0.22 ± 0.19 nmol of FEPPA, in a volume of 0.15 mL.[1] The optimal dose for a specific study should be determined based on the scanner sensitivity, imaging protocol, and the specific research question.

Q2: How does the injected dose of [¹⁸F]FEPPA relate to the molar activity and mass?

A2: Molar activity (GBq/µmol) is a measure of the radioactivity per mole of the compound. A higher molar activity allows for the injection of a sufficient radioactive dose with a lower mass of the compound. This is important to minimize the potential for pharmacological effects from the tracer itself. For example, a reported molar activity for [¹⁸F]FEPPA was 198 ± 125 GBq/µmol at the end of synthesis.[1][3] With this molar activity, an injected dose of 10 MBq would correspond to a very low mass of FEPPA, minimizing the risk of receptor saturation or other pharmacological effects.

Q3: What are the key considerations for optimizing the [¹⁸F]FEPPA injection dose?

A3: Dose optimization for [¹⁸F]FEPPA PET imaging involves balancing several factors:

  • Image Quality: A sufficient dose is required to achieve an adequate signal-to-noise ratio (SNR) for clear image acquisition and accurate quantification.

  • Receptor Occupancy: The injected mass of the tracer should be low enough to avoid saturating the target TSPO receptors, which would lead to inaccurate quantification of receptor density.

  • Animal Welfare and Radiation Safety: The injected radioactivity should be kept as low as reasonably achievable (ALARA) to minimize radiation exposure to the animal.[5] While animal dosimetry data does not perfectly predict human dosimetry, it is a crucial consideration for ethical and regulatory compliance.[5][6]

Q4: Can the route of administration affect the required dose?

A4: While intravenous (tail vein) injection is the standard for [¹⁸F]FEPPA administration to ensure rapid and complete bioavailability, alternative routes like intraperitoneal (i.p.) injection have been explored for other PET tracers to facilitate longitudinal studies.[7] Studies with other tracers have shown comparable results between i.v. and i.p. routes.[7] However, the absorption kinetics from the peritoneal cavity are slower and more variable, which may necessitate a different dose and will impact the timing of image acquisition and the interpretation of kinetic modeling. For quantitative studies with [¹⁸F]FEPPA, intravenous injection is strongly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio (SNR) in PET Images Insufficient injected dose of [¹⁸F]FEPPA.Gradually increase the injected dose in pilot scans, while staying within reported ranges (e.g., 10-20 MBq for mice). Ensure the dose is accurately measured before injection.
Suboptimal uptake time.Optimize the time between tracer injection and image acquisition. Dynamic scanning can help determine the peak equilibrium of the tracer in the brain. For [¹⁸F]FEPPA, imaging is often performed for 60-120 minutes post-injection.[1][4]
Issues with radiotracer quality (low radiochemical purity).Verify the radiochemical purity of the [¹⁸F]FEPPA batch. It should be greater than 99%.[1][3]
High Variability in Tracer Uptake Between Animals Inconsistent injection technique (e.g., extravasation of the dose).Ensure proper tail vein catheterization and a successful bolus injection. Visually inspect the tail for any signs of infiltration.
Physiological variability between animals (e.g., differences in anesthesia depth, body temperature).Standardize animal handling procedures, including the type and depth of anesthesia and maintenance of body temperature throughout the experiment.
Genetic polymorphism of TSPO.Be aware that TSPO has a single nucleotide polymorphism (rs6971) that affects binding affinity of second-generation radioligands like [¹⁸F]FEPPA, leading to high-affinity, mixed-affinity, and low-affinity binders.[8] This can be a source of biological variability.
Suspected Pharmacological Effects or Receptor Saturation Injected mass of FEPPA is too high (low molar activity).Use a [¹⁸F]FEPPA synthesis method that yields high molar activity to minimize the injected mass. If saturation is suspected, perform blocking studies with a non-radioactive TSPO ligand to confirm specific binding.
Unexpected Biodistribution Improper formulation of the radiotracer (e.g., incorrect pH, presence of organic solvents).Ensure the final formulation of [¹⁸F]FEPPA is in a physiologically compatible solution (e.g., saline) with a neutral pH.[1]
Pathophysiological condition of the animal model affecting tracer distribution.Consider the specific animal model and how the disease pathology might alter the expression of TSPO in peripheral organs, which could affect the biodistribution of [¹⁸F]FEPPA.

Quantitative Data Summary

Table 1: Reported [¹⁸F]FEPPA Injection Doses and Molar Activity in Mice

Parameter Value Animal Model Reference
Injected Dose9.9 ± 1.5 MBqC57BL/6 Mice[1]
approx. 20 MBqDystrophin-deficient MDX Mice[4]
Injected Mass0.22 ± 0.19 nmolC57BL/6 Mice[1]
approx. 5 µg/kgDystrophin-deficient MDX Mice[4]
Molar Activity (EOS)198 ± 125 GBq/µmol-[1][3]
148.9 - 216.8 GBq/µmol-[9]

Table 2: Biodistribution of [¹⁸F]FEPPA in C57BL/6 Mice (15 minutes post-injection)

Organ Mean Standardized Uptake Value (SUV) Reference
Heart5.1[1]
Lung3.7[1]
Kidney3.8[1]
Brain0.5[1]

Experimental Protocols

Protocol 1: [¹⁸F]FEPPA PET/CT Imaging in a Mouse Model of Neuroinflammation (Adapted from Vignal et al., 2018[1])

  • Animal Preparation: Anesthetize C57BL/6 mice using isoflurane/oxygen (2.5% for induction, 1-1.5% for maintenance).

  • Radiotracer Administration: Administer 9.9 ± 1.5 MBq of [¹⁸F]FEPPA in a volume of 0.15 mL via the tail vein.

  • PET/CT Acquisition: Perform dynamic list-mode PET acquisitions from the time of radiotracer injection up to 120 minutes. The dynamic framing sequence can be: 12 x 5 seconds, 4 x 60 seconds, 2 x 5 minutes, and 7 x 15 minutes.

  • Image Analysis: Reconstruct PET images and co-register with CT for anatomical reference. Generate time-activity curves for regions of interest (e.g., whole brain, cerebellum, cortex, hippocampus).

  • Kinetic Modeling: Use pharmacokinetic modeling with a metabolite-corrected arterial input function to estimate the total volume of distribution (VT), which reflects TSPO density.

Visualizations

Experimental_Workflow Experimental Workflow for [18F]FEPPA PET Imaging cluster_prep Animal Preparation cluster_injection Radiotracer Administration cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Animal_Model Select Animal Model Anesthesia Anesthetize Animal (e.g., Isoflurane) Animal_Model->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Dose_Prep Prepare & Measure [18F]FEPPA Dose Catheterization->Dose_Prep Injection Intravenous Injection Dose_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 0-120 min) Injection->PET_Scan CT_Scan CT Scan for Attenuation Correction & Anatomy Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., VT Estimation) ROI_Analysis->Kinetic_Modeling

Caption: Experimental workflow for [¹⁸F]FEPPA PET imaging in animal studies.

TSPO_Signaling_Pathway Simplified TSPO Signaling Pathway in Neuroinflammation cluster_cell Activated Microglia / Astrocyte cluster_mito Mitochondrion TSPO TSPO (Outer Mitochondrial Membrane) Cholesterol Cholesterol P450scc P450scc (Inner Mitochondrial Membrane) Cholesterol->P450scc transport facilitated by TSPO Pregnenolone Pregnenolone P450scc->Pregnenolone converts Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Cellular_Response Cellular Response (e.g., Immunomodulation) Neurosteroids->Cellular_Response FEPPA [18F]FEPPA (PET Tracer) FEPPA->TSPO binds to Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) Upregulation TSPO Upregulation Inflammatory_Stimuli->Upregulation activates Upregulation->TSPO increases expression of

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with FMePPEP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FMePPEP. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with blood-brain barrier (BBB) penetration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the blood-brain barrier and why is it a challenge for drug delivery?

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] While crucial for protecting the brain from toxins and pathogens, the BBB also restricts the passage of approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics, posing a significant obstacle for treating CNS disorders.[2]

Q2: What are the key physicochemical properties of a molecule like this compound that influence its ability to cross the BBB?

Key properties include:

  • Lipophilicity: More lipid-soluble molecules tend to cross the BBB more readily via passive diffusion.

  • Molecular Weight: Generally, small molecules with a molecular weight under 400-500 Da have a better chance of crossing the BBB.[2]

  • Hydrogen Bonding: A lower number of hydrogen bonds is often associated with increased BBB permeability.[3]

  • Charge: Neutral or less charged molecules typically exhibit better penetration.

Q3: What are the primary mechanisms for a small molecule to cross the BBB?

Small molecules can cross the BBB through several mechanisms:

  • Passive Diffusion: Small, lipid-soluble molecules can pass directly through the endothelial cell membranes.

  • Carrier-Mediated Transport: Specific transporter proteins carry essential molecules like glucose, amino acids, and nucleosides across the BBB. Drugs that mimic these molecules can hijack these transporters.[4][5]

  • Receptor-Mediated Transcytosis: Larger molecules can bind to specific receptors on the endothelial cell surface and be transported across in vesicles.[5]

  • Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged endothelial cell surface and be transported across.

Q4: How can I assess the BBB penetration of this compound in my experiments?

BBB penetration can be evaluated using a combination of in silico, in vitro, and in vivo models:

  • In silico models: Computational tools can predict BBB permeability based on the physicochemical properties of this compound.[6]

  • In vitro models: These include cell-based assays, such as Transwell models using brain endothelial cells, which can provide a preliminary assessment of permeability.[6][7]

  • In vivo models: Animal models, typically rodents, are used to determine the brain-to-plasma concentration ratio of this compound, providing the most physiologically relevant data.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of this compound in an in vitro Transwell Assay
Possible Cause Suggested Solution
Poor cell monolayer integrity (low TEER values) Ensure proper cell seeding density and culture conditions. Use co-culture models with astrocytes and pericytes to enhance tight junction formation.
Active efflux by transporters (e.g., P-glycoprotein) Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil) to see if permeability increases.
Low passive diffusion Consider chemical modifications to this compound to increase lipophilicity or reduce hydrogen bonding capacity.[3][4]
Metabolism by endothelial cell enzymes Analyze the receiver compartment for this compound metabolites using LC-MS/MS.
Issue 2: Inconsistent Brain-to-Plasma Ratios in in vivo Studies
Possible Cause Suggested Solution
High plasma protein binding Measure the unbound fraction of this compound in plasma. Only the unbound drug is available to cross the BBB.
Rapid peripheral metabolism Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. Consider formulation strategies to protect the drug from degradation.
Active efflux from the brain Use in vivo imaging techniques or microdialysis in the presence and absence of efflux inhibitors to assess the impact of transporters.
Variability in surgical or dosing procedures Ensure consistent and accurate administration of this compound and standardized tissue collection protocols.

Strategies for Enhancing BBB Penetration of this compound

Several strategies can be employed to improve the delivery of this compound to the CNS:

Strategy Description Considerations
Chemical Modification (Prodrugs) Modify the structure of this compound to create a more lipophilic prodrug that can cross the BBB and then be converted to the active form within the brain.[2]The prodrug must be stable in plasma and efficiently converted in the CNS.
Nanoparticle-Based Delivery Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from metabolism and facilitate transport across the BBB.[2][8]Nanoparticle size, charge, and surface modifications are critical for successful delivery.
Receptor-Mediated Transcytosis Conjugate this compound to a ligand (e.g., a peptide or antibody) that binds to a receptor expressed on brain endothelial cells, such as the transferrin receptor or LRP1.[5][9]The affinity of the ligand for its receptor must be optimized to ensure efficient transcytosis without peripheral sequestration.
Intranasal Delivery Administer this compound intranasally to bypass the BBB and deliver it directly to the CNS via the olfactory and trigeminal nerves.[10]Formulation is key to ensure efficient absorption and transport.
Focused Ultrasound Use focused ultrasound to transiently and locally disrupt the BBB, allowing for increased penetration of this compound.[2]This is a non-invasive but technically complex procedure requiring specialized equipment.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare the efficacy of different BBB penetration enhancement strategies for this compound.

Table 1: In Vitro Permeability of this compound Formulations in a Transwell BBB Model

This compound Formulation Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio
This compound (unmodified)0.2 ± 0.055.8
This compound + P-gp Inhibitor0.8 ± 0.11.2
This compound-Liposome1.5 ± 0.3N/A
This compound-TfR Antibody Conjugate3.2 ± 0.4N/A

Table 2: In Vivo Brain Penetration of this compound Formulations in a Rodent Model

This compound Formulation Brain Concentration (ng/g) at 1h Plasma Concentration (ng/mL) at 1h Brain-to-Plasma Ratio (Kp)
This compound (unmodified)15 ± 4300 ± 500.05
This compound-Liposome90 ± 20450 ± 600.20
This compound-TfR Antibody Conjugate350 ± 70500 ± 800.70

Experimental Protocols

Protocol: In Vitro BBB Permeability Assay Using a Transwell Co-culture Model

Objective: To determine the apparent permeability (Papp) of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Cell culture media and supplements

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Plate Astrocytes: Seed human astrocytes on the bottom of the 24-well plate and culture until confluent.

  • Seed Endothelial Cells: Coat the apical side of the Transwell inserts with collagen and seed with hBMECs.

  • Co-culture: Place the hBMEC-seeded inserts into the wells containing the astrocyte monolayer. Culture for 5-7 days to allow for tight junction formation.

  • Measure TEER: Monitor the formation of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER). Proceed with the permeability assay once TEER values are stable and above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay (Apical to Basolateral): a. Replace the media in the apical (donor) and basolateral (receiver) compartments with transport buffer. b. Add the this compound solution and Lucifer yellow to the apical compartment. c. At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical for Efflux): Repeat step 5, but add this compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: a. Measure the concentration of Lucifer yellow to confirm monolayer integrity. b. Quantify the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: a. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of this compound transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Data Analysis p1 Seed Astrocytes on Plate p2 Seed Endothelial Cells on Insert p1->p2 p3 Co-culture for 5-7 Days p2->p3 a1 Measure TEER for Monolayer Integrity p3->a1 a2 Add this compound to Donor Compartment a1->a2 a3 Sample from Receiver Compartment at Time Points a2->a3 d1 Quantify this compound Concentration (LC-MS/MS) a3->d1 d2 Calculate Papp and Efflux Ratio d1->d2 troubleshooting_tree cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Low this compound Brain Penetration q1 In Vitro or In Vivo Issue? start->q1 iv1 Check TEER values q1->iv1 In Vitro ivv1 Measure Plasma Protein Binding q1->ivv1 In Vivo iv2 Test with Efflux Inhibitors iv1->iv2 iv3 Assess this compound Stability iv2->iv3 ivv2 Conduct PK Study ivv1->ivv2 ivv3 Standardize Procedures ivv2->ivv3 rmt_pathway cluster_blood Blood Vessel Lumen cluster_cell Brain Endothelial Cell cluster_brain Brain Parenchyma drug This compound-Ligand Conjugate binding Binding drug->binding receptor Receptor (e.g., TfR) receptor->binding endocytosis Endocytosis binding->endocytosis Internalization vesicle Transport Vesicle endocytosis->vesicle exocytosis Exocytosis vesicle->exocytosis Transcellular Transport released_drug Released this compound exocytosis->released_drug Release

References

Technical Support Center: Refinement of Animal Models for FMePPEP Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FMePPEP in animal models. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system.[1][2] this compound, by activating the CB1 receptor, modulates neurotransmitter release, which in turn affects a variety of physiological processes including pain perception, appetite, and memory.[3]

Q2: What are the most common animal models used for this compound research?

A2: Rodent models, particularly mice and rats, are the most frequently used animal models in this compound research.[4] Specific strains may be chosen based on the research question. For example, models of epilepsy or other neurological disorders are often used to investigate the therapeutic potential of this compound.[5] The choice of animal model is critical and should align with the specific human condition being modeled.[4][6][7]

Q3: What are the typical routes of administration and dosages for this compound in rodents?

A3: The route of administration and dosage of this compound can significantly impact experimental outcomes. Common routes include intraperitoneal (i.p.) injection, oral gavage, and intravenous (i.v.) injection. Dosages can vary widely depending on the specific behavioral or physiological endpoint being measured. It is crucial to perform dose-response studies to determine the optimal dose for a particular experiment.

Q4: What are the known side effects or adverse events of this compound in animal models?

A4: Like other CB1 receptor agonists, this compound can induce a range of side effects in animal models. These can include hypothermia, catalepsy (a state of immobility), and hypoactivity. At higher doses, more severe effects may be observed. Careful monitoring of the animals is essential to ensure their welfare and the validity of the experimental data.

Q5: How can I minimize variability in my behavioral experiments with this compound?

A5: Minimizing variability in behavioral experiments is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Habituation: Acclimate the animals to the testing environment before the experiment.

  • Standardized Procedures: Ensure that all experimental procedures, including drug administration and behavioral testing, are performed consistently across all animals.

  • Control Groups: Always include appropriate vehicle control groups.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpected sedative or cataleptic effects at low doses High sensitivity of the animal strain to CB1 receptor agonists.Perform a dose-response study to identify a more appropriate, lower dose. Consider using a different, less sensitive strain of animal.
High variability in behavioral responses between animals Inconsistent drug administration, environmental stressors, or genetic differences within the animal colony.Refine injection techniques to ensure consistent dosing. Minimize environmental noise and disturbances. Use genetically homogenous animal strains.
Difficulty in dissolving this compound for administration This compound, like many cannabinoids, has poor water solubility.Use a vehicle solution containing a solubilizing agent such as a mixture of ethanol, Tween 80, and saline. Prepare fresh solutions for each experiment to avoid precipitation.
Contradictory results compared to published literature Differences in experimental protocols, animal strains, or environmental conditions.Carefully review and compare your experimental protocol with published studies. Pay close attention to details such as the age and sex of the animals, the time of day of testing, and the specific behavioral apparatus used.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% ethanol, 5% Tween 80, and 90% sterile saline.

  • Dissolving this compound: Weigh the desired amount of this compound and dissolve it in the ethanol component of the vehicle first.

  • Emulsification: Add the Tween 80 to the this compound/ethanol mixture and vortex thoroughly.

  • Final Dilution: Slowly add the sterile saline to the mixture while continuously vortexing to create a stable emulsion.

  • Storage: Prepare the solution fresh on the day of the experiment.

Protocol 2: Open Field Test for Assessing Locomotor Activity

  • Apparatus: A square arena with high walls to prevent escape. The arena should be evenly illuminated.

  • Habituation: Place the animal in the center of the open field and allow it to explore freely for 10-15 minutes.

  • Drug Administration: Administer this compound or vehicle to the animal.

  • Testing: After a predetermined pretreatment time (e.g., 30 minutes), place the animal back into the open field for a 10-minute test session.

  • Data Analysis: Record and analyze parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency.

Protocol 3: Elevated Plus Maze for Assessing Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Habituation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle.

  • Testing: After the pretreatment period, place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Quantitative Data Summary

Behavioral Test Animal Model Reported ED50 Value (mg/kg, i.p.)
Locomotor Activity (Suppression) Mouse0.3 - 1.0
Catalepsy Rat1.0 - 3.0
Antinociception (Tail-flick test) Mouse0.5 - 2.0

Note: These values are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways and Workflows

FMePPEP_CB1_Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates Neurotransmitter_Release ↓ Neurotransmitter Release CB1R->Neurotransmitter_Release AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: this compound-induced CB1 receptor signaling pathway.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Apparatus Animal_Acclimation->Habituation Drug_Preparation Drug Preparation Drug_Administration Drug Administration (this compound or Vehicle) Drug_Preparation->Drug_Administration Habituation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for a behavioral study with this compound.

References

Validation & Comparative

A Comparative Guide to FMePPEP and [¹¹C]MePPEP for In Vivo Imaging of Cannabinoid CB1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radiotracer is paramount for the successful in vivo imaging of neuroreceptors. This guide provides an objective comparison of two prominent positron emission tomography (PET) radiotracers for the cannabinoid CB1 receptor: [¹⁸F]FMePPEP (as [¹⁸F]FMPEP-d₂) and [¹¹C]MePPEP.

This comparison delves into their performance, supported by experimental data, to aid in the selection of the optimal tracer for preclinical and clinical research.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters of [¹⁸F]FMPEP-d₂ and [¹¹C]MePPEP, highlighting the advantages of the fluorine-18 labeled tracer for quantitative PET studies.

Parameter[¹⁸F]FMPEP-d₂[¹¹C]MePPEPReference(s)
Radionuclide Fluorine-18Carbon-11N/A
Half-life ~110 minutes~20 minutesN/A
Binding Affinity (Kb) N/A0.574 ± 0.207 nM[1]
Lipophilicity (LogD7.4) N/A4.8[1]
Peak Brain Uptake (SUV) ~4.5 - 6.5~6.0 (almost 600% SUV)[2]
Specific Binding >80%>89%
Test-Retest Variability (VT) 14%Relatively poor
Intersubject Variability (VT) 26%Relatively poor

Key Performance Insights

[¹¹C]MePPEP was one of the first high-affinity radioligands developed for imaging CB1 receptors, demonstrating high brain uptake and specific binding[1][2]. However, its clinical utility has been hampered by poor test-retest and intersubject variabilities. This is primarily attributed to the challenges in accurately measuring the low concentrations of the parent radioligand in plasma at later time points, a crucial variable for kinetic modeling.

To address these limitations, [¹⁸F]FMPEP-d₂, a fluorinated analog of MePPEP, was developed. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) allows for more accurate and reproducible measurements of the radiotracer in plasma over a longer duration. This improved accuracy in the arterial input function leads to more reliable and precise quantification of the total distribution volume (VT), an index of receptor density. Consequently, [¹⁸F]FMPEP-d₂ exhibits better test-retest variability and intersubject consistency, making it a superior choice for longitudinal studies and clinical trials where smaller sample sizes are desirable.

Experimental Methodologies

A comprehensive understanding of the experimental protocols is crucial for replicating and interpreting in vivo imaging studies. Below are detailed methodologies for key experiments involving [¹¹C]MePPEP and [¹⁸F]FMPEP-d₂.

Radiosynthesis

[¹¹C]MePPEP:

[¹¹C]MePPEP is synthesized by the [¹¹C]methylation of its desmethyl precursor, (3R,5R)-5-(3-hydroxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one[1].

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.

  • ¹¹C-Methylation: The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) with a base (e.g., NaOH or Cs₂CO₃). [¹¹C]CH₃I is then bubbled through the solution at an elevated temperature (e.g., 80°C) to facilitate the methylation reaction.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]MePPEP from unreacted precursor and other byproducts.

  • Formulation: The purified [¹¹C]MePPEP is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol and Tween 80) for intravenous injection.

[¹⁸F]FMPEP-d₂:

The radiosynthesis of [¹⁸F]FMPEP-d₂ involves a two-step process starting with the production of [¹⁸F]fluoride.

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water.

  • [¹⁸F]Fluorination: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) into a reaction vessel. The water is removed by azeotropic distillation with acetonitrile.

  • Precursor Reaction: A suitable precursor, such as a tosylate or mesylate derivative of the hydroxymethoxy-d₂-pyrrolidinone, is added to the dried [¹⁸F]fluoride/Kryptofix complex in a solvent like DMSO or acetonitrile and heated to induce nucleophilic substitution.

  • Purification and Formulation: The resulting [¹⁸F]FMPEP-d₂ is purified by HPLC and formulated in a similar manner to [¹¹C]MePPEP for in vivo administration.

In Vivo PET Imaging Protocol (Non-Human Primate Model)
  • Animal Preparation: A non-human primate (e.g., rhesus macaque) is fasted overnight and anesthetized for the duration of the PET scan. Catheters are placed in a peripheral vein for radiotracer injection and in a femoral or radial artery for blood sampling.

  • Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

  • Radiotracer Injection: A bolus of the radiotracer ([¹¹C]MePPEP or [¹⁸F]FMPEP-d₂) is injected intravenously at the start of the dynamic PET scan.

  • Dynamic PET Scan: A dynamic emission scan is acquired for 90-120 minutes.

  • Arterial Blood Sampling: Arterial blood samples are collected frequently, especially in the initial minutes after injection, and then at spaced intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Data Analysis:

    • The PET data are reconstructed into a series of time-gated images.

    • Regions of interest (ROIs) are drawn on the images, often co-registered with an MRI for anatomical guidance.

    • Time-activity curves (TACs) are generated for each ROI.

    • A metabolite-corrected arterial input function is derived from the blood samples.

    • Kinetic modeling (e.g., a two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total distribution volume (VT).

  • Blocking Studies (for validation): To determine the specific binding of the radiotracer, a blocking study can be performed where a non-radioactive CB1 receptor antagonist (e.g., rimonabant) is administered prior to the radiotracer to saturate the receptors. The reduction in VT in the blocked scan compared to the baseline scan represents the specific binding.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Application Tracer_Synthesis Radiotracer Synthesis ([¹¹C]MePPEP or [¹⁸F]this compound) QC Quality Control (Purity, Specific Activity) Tracer_Synthesis->QC Animal_Model Animal Model Preparation (e.g., Non-Human Primate) QC->Animal_Model PET_Scan PET Imaging (Dynamic Acquisition) Animal_Model->PET_Scan Data_Analysis Data Analysis (Kinetic Modeling) PET_Scan->Data_Analysis Blood_Sampling Arterial Blood Sampling Blood_Sampling->Data_Analysis Human_Studies Human PET Studies Data_Analysis->Human_Studies Disease_Models Application in Disease Models Human_Studies->Disease_Models Drug_Development Drug Occupancy Studies Human_Studies->Drug_Development

Figure 1. Experimental workflow for in vivo PET imaging with cannabinoid receptor radiotracers.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_Channel Ca²⁺ Channel CB1R->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor Endocannabinoid_Synthesis Endocannabinoid Synthesis (e.g., 2-AG) Endocannabinoid Endocannabinoid Endocannabinoid_Synthesis->Endocannabinoid Produces Postsynaptic_Receptor->Endocannabinoid_Synthesis Activates Radiotracer [¹⁸F]this compound or [¹¹C]MePPEP Radiotracer->CB1R Binds to Endocannabinoid->CB1R Binds to Endocannabinoid->CB1R Retrograde Signaling Neurotransmitter Neurotransmitter

Figure 2. Simplified signaling pathway of the cannabinoid CB1 receptor, the target for this compound and [¹¹C]MePPEP.

References

A Researcher's Guide to Cross-Validation of FMePPEP Binding with Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of FMePPEP, a promising radioligand for cannabinoid CB1 receptor imaging, with in vitro autoradiography. While this compound has been primarily characterized for in vivo Positron Emission Tomography (PET) studies, this guide outlines the essential experimental procedures for its in vitro validation and compares its potential performance with established radioligands. The methodologies detailed herein are crucial for researchers in neuroscience and drug development seeking to rigorously characterize novel receptor-ligand interactions.

Introduction to this compound and the Importance of Cross-Validation

[¹⁸F]this compound is a fluorinated radioligand designed for imaging the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor highly expressed in the central nervous system. The endocannabinoid system, including the CB1 receptor, is implicated in a wide range of physiological and pathological processes, making it a key target for drug development.

Cross-validation of a novel radioligand is a critical step to ensure that the signal observed in imaging studies accurately reflects the binding to the target receptor. In vitro autoradiography on brain slices provides high-resolution anatomical localization of binding sites. To quantitatively validate these findings, it is essential to compare the autoradiographic data with results from an independent method, such as a radioligand binding assay on brain homogenates. This comparison allows for the determination of key binding parameters: the equilibrium dissociation constant (Kd), which reflects the ligand's affinity for the receptor, and the maximum receptor density (Bmax).

Due to the limited availability of published in vitro binding data for this compound, this guide will use the well-characterized CB1 receptor antagonist [³H]SR141716A as a prime example to illustrate the cross-validation process. The principles and protocols described can be directly adapted for the evaluation of this compound.

Comparative Analysis of CB1 Receptor Radioligands

The selection of an appropriate radioligand is paramount for successful receptor binding studies. Below is a comparison of this compound with an alternative, well-established radioligand, [³H]SR141716A.

Feature[¹⁸F]this compound (Projected)[³H]SR141716A (Established)
Isotope ¹⁸F³H
Emission PositronBeta
Half-life ~110 minutes~12.3 years
Detection Method PET, Phosphor Imaging, Gamma CounterAutoradiography Film, Phosphor Imaging, Liquid Scintillation Counting
Primary Application In vivo PET imagingIn vitro autoradiography and binding assays
Reported Kd (in vitro) Data not readily available0.61 ± 0.06 nM (rat brain homogenates)[1]
Reported Bmax (in vitro) Data not readily available0.72 ± 0.05 pmol/mg protein (rat brain homogenates)[1]

Experimental Protocols

In Vitro Receptor Autoradiography

This protocol outlines the steps for visualizing the distribution of CB1 receptors in brain tissue using a radioligand.

Methodology:

  • Tissue Preparation:

    • Rodent brains are rapidly dissected and frozen in isopentane cooled with dry ice.

    • Frozen brains are sectioned on a cryostat at a thickness of 20 µm.

    • Sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until use.

  • Incubation:

    • Slides are brought to room temperature before incubation.

    • Sections are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.

    • For total binding , sections are incubated with a specific concentration of the radioligand (e.g., [³H]SR141716A) in the incubation buffer.

    • For non-specific binding , an adjacent set of sections is incubated with the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM of unlabeled SR141716A).

  • Washing:

    • Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically more effective than a single long wash.

    • A final quick dip in ice-cold deionized water helps to remove buffer salts.

  • Signal Detection:

    • Slides are dried under a stream of cool air.

    • The dried slides are apposed to a phosphor imaging screen or autoradiography film in a light-tight cassette.

    • Exposure time will vary depending on the isotope and the density of the receptors.

  • Data Analysis:

    • The imaging plate is scanned using a phosphor imager, or the film is developed.

    • The resulting digital image is analyzed using densitometry software.

    • Regions of interest (ROIs) are drawn over specific brain structures to quantify the optical density.

    • Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each ROI.

Radioligand Binding Assay on Brain Homogenates

This protocol describes a quantitative method to determine the Kd and Bmax of a radioligand in a given brain region.

Methodology:

  • Tissue Homogenization:

    • A specific brain region (e.g., cortex, hippocampus) is dissected from fresh or frozen tissue.

    • The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded, and the pellet is resuspended in fresh buffer. This wash step is often repeated.

  • Saturation Binding Assay:

    • A series of tubes are prepared containing a constant amount of brain homogenate.

    • Increasing concentrations of the radioligand are added to the tubes to determine total binding .

    • A parallel set of tubes is prepared with the same increasing concentrations of the radioligand plus a high concentration of a non-labeled competing ligand to determine non-specific binding .

    • The tubes are incubated at a specific temperature for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

    • The specific binding data is then plotted against the concentration of the free radioligand.

    • The Kd and Bmax values are determined by non-linear regression analysis of the saturation curve using software like GraphPad Prism.

Visualization of Workflows and Pathways

To facilitate understanding, the following diagrams, generated using the DOT language, illustrate key processes.

Experimental_Workflow cluster_Autoradiography In Vitro Autoradiography cluster_Homogenate_Assay Homogenate Binding Assay cluster_CrossValidation Cross-Validation A1 Brain Sectioning A2 Incubation with Radioligand (Total & Non-specific) A1->A2 A3 Washing A2->A3 A4 Signal Detection (Phosphor Imaging) A3->A4 A5 Quantitative Analysis (Densitometry) A4->A5 C1 Comparison of Binding Data A5->C1 B1 Brain Region Dissection & Homogenization B2 Saturation Binding Incubation B1->B2 B3 Filtration B2->B3 B4 Radioactivity Counting B3->B4 B5 Data Analysis (Kd & Bmax) B4->B5 B5->C1

Figure 1: Experimental workflow for cross-validation.

Signaling_Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates This compound This compound (Agonist/Antagonist) This compound->CB1R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Figure 2: Simplified CB1 receptor signaling pathway.

Conclusion

The cross-validation of a novel radioligand like this compound through in vitro autoradiography and homogenate binding assays is an indispensable step in its characterization. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can obtain reliable quantitative data on the binding affinity and receptor density. While specific in vitro data for this compound is yet to be widely published, the use of established ligands such as [³H]SR141716A provides a robust template for these validation studies. This rigorous approach will ultimately enhance the confidence in and the utility of this compound for in vivo imaging of the CB1 receptor in both preclinical and clinical research.

References

A Comparative Analysis of FMePPEP and [18F]FMPEP-d2 for Cannabinoid Receptor 1 Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental considerations for FMePPEP and its radiolabeled counterpart, [18F]FMPEP-d2, in the study of the cannabinoid receptor type 1 (CB1R).

This guide provides a comprehensive comparison of this compound and [¹⁸F]FMPEP-d2, two closely related compounds utilized in the investigation of the cannabinoid receptor type 1 (CB1R). While this compound serves as a non-radiolabeled reference compound, [¹⁸F]FMPEP-d2 is a highly valuable radiotracer for in vivo imaging of CB1R distribution and density using positron emission tomography (PET). This analysis is designed to assist researchers in selecting the appropriate tool for their specific experimental needs and to provide a clear understanding of their respective characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and [¹⁸F]FMPEP-d2 based on available experimental data. Direct comparative studies providing binding affinities for both compounds under identical conditions are limited; therefore, data from related compounds and different experimental setups are presented to provide a comprehensive overview.

Table 1: Receptor Binding Affinity

CompoundTargetAssay TypeLigandKd (nM)Ki (nM)Source
Related Compound: [³H]MePPEPHuman CB1RRadioligand Binding[³H]MePPEP0.14-[1]
Related Compound: AM3661Human CB1RRadioligand Competition[³H]CP 55,940-0.9[2]
[¹⁸F]FMPEP-d2Human CB1RIn vivo PET[¹⁸F]FMPEP-d2High Affinity-[3][4]

Note: Data for this compound is limited. [³H]MePPEP is a tritiated version of a closely related analog and is included to provide an indication of the high affinity of this class of compounds for CB1R. [¹⁸F]FMPEP-d2 is consistently described as a high-affinity inverse agonist for CB1R, though specific in vitro binding constants are not as frequently reported as its in vivo imaging characteristics.

Table 2: In Vivo Performance of [¹⁸F]FMPEP-d2

ParameterValueSpeciesStudy TypeSource
Specific Binding in Brain80-90% of total distribution volume (VT)MonkeyPET with blocking agent[3]
Brain Uptake (Peak SUV)5 - 6.5MonkeyPET[3]
Optimal Scanning Time60 - 120 minutesHumanPET[3]
Parent Tracer in Plasma at 60 min~11%HumanPET with arterial sampling[3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound like this compound to the CB1 receptor using a radioligand competition assay.

Objective: To determine the inhibition constant (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • This compound (as the competing non-radiolabeled ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand, the cell membranes, and varying concentrations of this compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known CB1R ligand).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging with [¹⁸F]FMPEP-d2

This protocol describes a typical workflow for conducting a PET imaging study in humans or animals to quantify CB1 receptor density.

Objective: To measure the distribution volume (VT) of [¹⁸F]FMPEP-d2 in the brain as an index of CB1 receptor density.

Materials:

  • [¹⁸F]FMPEP-d2, produced according to Good Manufacturing Practices (GMP).

  • PET/CT or PET/MR scanner.

  • Anesthesia (for animal studies).

  • Arterial line for blood sampling (optional, but recommended for full quantitative analysis).

  • Automated blood sampler and gamma counter.

  • Image analysis software.

Procedure:

  • Subject/Animal Preparation: Fast the subject for at least 4 hours prior to the scan. For animal studies, induce and maintain anesthesia. Position the subject in the PET scanner with the head in the field of view.

  • Radiotracer Injection: Administer a bolus injection of a known activity of [¹⁸F]FMPEP-d2 intravenously.

  • PET Data Acquisition: Begin dynamic PET scanning immediately after injection and continue for 60-120 minutes.

  • Arterial Blood Sampling (for full quantification): If an arterial line is in place, collect continuous arterial blood samples for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.

  • Plasma Analysis: Centrifuge the blood samples to separate plasma. Measure the total radioactivity in the plasma using a gamma counter. Analyze a portion of the plasma samples using HPLC to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer, [¹⁸F]FMPEP-d2.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay. Draw regions of interest (ROIs) on the brain images corresponding to different anatomical areas.

  • Kinetic Modeling: Use the time-activity curves from the brain ROIs and the metabolite-corrected arterial plasma input function to fit a compartmental model (e.g., a two-tissue compartment model) to the data. This will yield the distribution volume (VT), which is proportional to the density of available CB1 receptors.[3]

Mandatory Visualizations

Cannabinoid Receptor Type 1 (CB1R) Signaling Pathway

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1R G_protein Gαi/o CB1R->G_protein Activation Ligand Agonist (e.g., Endocannabinoid) Inverse Agonist (e.g., [18F]FMPEP-d2) Ligand->CB1R Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of the Cannabinoid Receptor Type 1 (CB1R).

Experimental Workflow for PET Imaging with [¹⁸F]FMPEP-d2

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis 1. Automated Radiosynthesis of [18F]FMPEP-d2 QC 2. Quality Control (Purity, Molar Activity) Radiosynthesis->QC Subject_Prep 3. Subject Preparation (Fasting, Anesthesia if needed) QC->Subject_Prep Injection 4. Intravenous Injection of [18F]FMPEP-d2 Subject_Prep->Injection PET_Scan 5. Dynamic PET Scan (60-120 min) Injection->PET_Scan Blood_Sampling 6. Arterial Blood Sampling (Optional, for full quantification) Injection->Blood_Sampling Image_Recon 8. Image Reconstruction and ROI Definition PET_Scan->Image_Recon Plasma_Analysis 7. Plasma Metabolite Analysis Blood_Sampling->Plasma_Analysis Kinetic_Modeling 9. Kinetic Modeling Plasma_Analysis->Kinetic_Modeling Image_Recon->Kinetic_Modeling VT_Calculation 10. Calculation of V T (CB1R Density Index) Kinetic_Modeling->VT_Calculation

Caption: Generalized workflow for a quantitative PET imaging study using [¹⁸F]FMPEP-d2.

Comparative Analysis

This compound is best utilized as a non-radiolabeled reference standard in in vitro assays. Its primary application is in competitive binding experiments to determine the affinity of other novel compounds for the CB1 receptor. Due to the lack of a radioactive isotope, it is not suitable for in vivo imaging studies. Its structural similarity to [¹⁸F]FMPEP-d2 makes it an appropriate compound for establishing baseline binding characteristics in a non-radioactive setting.

[¹⁸F]FMPEP-d2 , on the other hand, is a specialized radiotracer designed for in vivo imaging with PET. The incorporation of the positron-emitting isotope ¹⁸F allows for the non-invasive visualization and quantification of CB1 receptors in the living brain. The deuteration (d2) in the fluoromethoxy group is a strategic modification to reduce in vivo defluorination, thereby improving the tracer's metabolic stability and the quality of the PET signal.[3] Its high affinity and selectivity for CB1R, coupled with good blood-brain barrier penetration, make it a superior tool for clinical and preclinical research into neurological and psychiatric disorders where CB1R is implicated.[4][5][6]

Key Differences and Applications:

  • Functionality: this compound is a tool for in vitro pharmacology, while [¹⁸F]FMPEP-d2 is a tool for in vivo molecular imaging.

  • Composition: [¹⁸F]FMPEP-d2 contains a radioactive isotope (¹⁸F) and is deuterated, whereas this compound is the non-radiolabeled, non-deuterated analog.

  • Use Case: this compound would be used in a laboratory setting to characterize the binding properties of new chemical entities. [¹⁸F]FMPEP-d2 is used in clinical and preclinical settings to study CB1R in the context of disease, drug effects, and normal physiology.[5][6]

References

FMePPEP: A Comparative Analysis of a Promising mGluR5 PET Tracer in Rodent and Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation and performance of the mGluR5 PET tracer, [18F]FMePPEP, in preclinical rodent and primate models. This guide provides a detailed comparison of its binding characteristics and imaging protocols, supported by experimental data.

Metabotropic glutamate receptor 5 (mGluR5) is a key target in the central nervous system for the development of therapeutics for neurological and psychiatric disorders, including Fragile X syndrome and depression. Positron Emission Tomography (PET) imaging with selective radiotracers is crucial for in vivo quantification and occupancy studies of mGluR5. [18F]this compound has emerged as a promising PET tracer for this purpose. This guide provides a comparative overview of the validation of [18F]this compound in rodent and primate models, highlighting key differences in experimental protocols and imaging outcomes.

Quantitative Data Presentation

ParameterRodent Model (Rat)Primate Model (Rhesus Monkey)Reference
Binding Affinity (Kd) Data Not AvailableData Not Available
Brain Uptake (SUV) Increased uptake in mGluR5-rich regionsHigh and rapid brain uptake[1][2]
Tissue-to-Cerebellum Ratio Correlated with receptor densitiesHigh target-to-background binding profile[1][3]
Kinetic Modeling Two-tissue compartment model often usedKinetic modeling confirms specific binding[4]

Table 1: Comparison of [18F]this compound Quantitative Parameters in Rodent and Primate Models. Note: Specific quantitative values for direct comparison are limited in the publicly available literature. The table reflects qualitative findings from various studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized experimental protocols for [18F]this compound PET imaging in rodent and primate models, based on standard practices for similar tracers.

Rodent Model (Rat) Experimental Protocol

1. Animal Preparation:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are housed under controlled conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Rats are typically fasted for at least 12 hours before tracer injection to reduce blood glucose levels, which can interfere with the uptake of some radiotracers.[5]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen.[6] Body temperature and respiration rate are monitored throughout the procedure.

2. Radiotracer Administration:

  • Injection Route: [18F]this compound is administered intravenously (IV) via a tail vein catheter.

  • Injected Dose: A typical dose for a rat is in the range of 7.5 MBq.[7]

3. PET Imaging:

  • Scanner: A small-animal PET scanner is used.

  • Acquisition: Dynamic PET scans are typically acquired for 60-120 minutes immediately following tracer injection.[4][8]

  • Attenuation Correction: Attenuation correction is performed using a CT scan acquired before or after the PET scan.[9]

4. Data Analysis:

  • Image Reconstruction: Images are reconstructed using standard algorithms (e.g., OSEM).

  • Region of Interest (ROI) Analysis: ROIs are drawn on co-registered MRI or CT images to measure radioactivity concentration in different brain regions.

  • Kinetic Modeling: Time-activity curves are generated, and kinetic models (e.g., two-tissue compartment model) are applied to estimate binding parameters.[4]

Primate Model (Rhesus Monkey) Experimental Protocol

1. Animal Preparation:

  • Species: Adult male or female rhesus monkeys (Macaca mulatta) are frequently used in preclinical neuroimaging.[10][11]

  • Housing: Monkeys are housed in facilities that meet the guidelines for primate care.

  • Fasting: Animals are fasted for 4-6 hours prior to the scan.[7]

  • Anesthesia: Anesthesia is induced with ketamine and maintained with isoflurane. Vital signs, including heart rate, blood pressure, and body temperature, are continuously monitored.

2. Radiotracer Administration:

  • Catheterization: Intravenous catheters are placed for radiotracer injection and arterial blood sampling.

  • Injected Dose: The injected dose is adjusted for the larger body weight of the primate, typically in the range of 185 MBq.

3. PET Imaging:

  • Scanner: A high-resolution research tomograph (HRRT) or similar PET scanner is used.

  • Positioning: The animal's head is immobilized using a stereotactic frame or a custom-fitted helmet.

  • Acquisition: Dynamic PET scans are acquired for up to 120 minutes.[3]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.

4. Data Analysis:

  • Image Reconstruction and Analysis: Similar to rodent studies, images are reconstructed, and ROIs are delineated on co-registered MR images.

  • Kinetic Modeling: More complex kinetic models that incorporate a metabolite-corrected arterial input function are often employed to accurately quantify receptor density and binding potential.

Mandatory Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the mGluR5 receptor.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Caption: Simplified mGluR5 signaling pathway upon glutamate binding.

Experimental Workflow: Rodent PET Imaging

This diagram outlines the typical workflow for a preclinical PET imaging study using a rodent model.

Rodent_PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalPrep Animal Preparation (Fasting, Anesthesia) Catheter Tail Vein Catheterization AnimalPrep->Catheter Injection [18F]this compound Injection Catheter->Injection PETScan Dynamic PET Scan (60-120 min) Injection->PETScan CTScan CT Scan (Attenuation Correction) PETScan->CTScan Before or After Reconstruction Image Reconstruction PETScan->Reconstruction CTScan->Reconstruction Coregistration Co-registration (PET/CT/MRI) Reconstruction->Coregistration ROI ROI Analysis Coregistration->ROI Modeling Kinetic Modeling ROI->Modeling

Caption: Standard experimental workflow for rodent PET imaging studies.

Discussion

The validation of [18F]this compound in both rodent and primate models is a critical step in its development as a clinical research tool. While direct comparative data is sparse, the available literature suggests that [18F]this compound exhibits favorable characteristics in both species, including high brain uptake in mGluR5-rich regions and a good signal-to-noise ratio.

Key differences between rodent and primate studies lie in the complexity of the experimental procedures and the data analysis. Primate studies often involve more invasive techniques, such as arterial blood sampling, to allow for more sophisticated kinetic modeling. This provides a more accurate quantification of receptor binding but is more resource-intensive. Rodent studies, while less invasive, provide valuable initial screening data on the tracer's in vivo behavior.

The choice of animal model is a critical consideration in preclinical research. Rodent models are valuable for initial high-throughput screening, while non-human primate models, with their closer physiological and neuroanatomical similarity to humans, are essential for translational studies that aim to predict the performance of a tracer in clinical settings. The differences in drug metabolism and brain structure between rodents and primates can significantly impact the kinetics and distribution of a PET tracer.

References

Correlating FMePPEP PET Findings with Behavioral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMePPEP PET imaging findings with established behavioral assays for cannabinoid receptor 1 (CB1R) function. The objective is to furnish researchers with the necessary data and protocols to effectively correlate in vivo brain receptor occupancy with behavioral outcomes, a critical step in the development of novel therapeutics targeting the endocannabinoid system.

Introduction to this compound PET and the Cannabinoid Tetrad

[¹⁸F]this compound (Fluoromethyl-d₂-phenyl-ethyl-piperidino-pyrrolidinamide) is a second-generation positron emission tomography (PET) radioligand with high affinity and selectivity for the cannabinoid receptor 1 (CB1R). Its favorable pharmacokinetic properties, including high brain uptake and good test-retest reliability, make it a valuable tool for in vivo quantification of CB1R availability in the brain.[1]

The "cannabinoid tetrad" is a classic battery of four behavioral tests in rodents that are highly characteristic of CB1R agonist activity. These assays are motor depression (hypolocomotion), catalepsy, analgesia, and hypothermia. Correlating the quantitative data from this compound PET scans, such as receptor occupancy, with the outcomes of these behavioral assays allows for a powerful translational approach in cannabinoid research.

Data Presentation: Correlating CB1R Occupancy with Behavioral Effects

While direct quantitative correlation studies using this compound PET and the full cannabinoid tetrad are not yet widely published, data from studies using other CB1R PET tracers and preclinical cannabinoid studies provide a strong basis for understanding these relationships. The following tables summarize expected correlations and data from related studies.

Table 1: Comparison of CB1R PET Tracers

RadiotracerIsotopeHalf-life (min)TargetKey Characteristics
[¹⁸F]this compound-d₂ ¹⁸F109.8CB1R Inverse AgonistHigh brain uptake, good test-retest variability, deuterated to reduce defluorination.[1]
[¹¹C]MePPEP ¹¹C20.4CB1R Inverse AgonistHigh specific signal to CB1Rs, fast washout.[2]
[¹⁸F]MK-9470 ¹⁸F109.8CB1R Inverse AgonistLow test-retest variability, but distribution may differ from agonists.[3]
[¹¹C]OMAR ¹¹C20.4CB1R AntagonistHigh specificity and increased Bmax/Ki ratio.[3]
[¹¹C]SD5024 ¹¹C20.4CB1R AntagonistHigh specific binding demonstrated in non-human primates.[3]

Table 2: Expected Correlation between this compound PET CB1R Occupancy and Cannabinoid Tetrad Outcomes

Behavioral AssayTypical Agonist EffectExpected Correlation with Increasing CB1R Occupancy by Agonist
Open Field Test Decreased locomotor activityDose-dependent decrease in distance traveled and rearing frequency.
Ring Catalepsy Test Increased immobility timeDose-dependent increase in the time the animal remains in an imposed posture.
Hot Plate Test Increased latency to responseDose-dependent increase in the time taken to show a nociceptive response (e.g., paw licking).
Core Body Temperature Decreased body temperatureDose-dependent decrease in core body temperature.

Table 3: Illustrative Preclinical Data on CB1R Modulation and Behavioral Outcomes

Study FocusAnimal ModelCB1R LigandKey Finding
HypothermiaRatWIN 55,212-2 (agonist) & SR141716A (antagonist)WIN 55,212-2 induced dose-dependent hypothermia, which was blocked by the CB1R antagonist SR141716A, confirming CB1R mediation.[4]
AnalgesiaMouseHarmaline (induces analgesia) & AM251 (antagonist)The antinociceptive effect of harmaline in the hot plate test was attenuated by the CB1R antagonist AM251.[5]
CerebroprotectionRatTAK-937 (agonist) & AM251 (antagonist)The neuroprotective and hypothermic effects of TAK-937 were abolished by the CB1R antagonist AM251.[6]

Experimental Protocols

Detailed methodologies for conducting the cannabinoid tetrad behavioral assays are provided below.

Open Field Test for Motor Activity
  • Objective: To assess spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square arena (typically 40 x 40 x 30 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • A decrease in these parameters is indicative of motor depression.

Ring Catalepsy Test
  • Objective: To measure the cataleptic state, characterized by a failure to correct an externally imposed posture.

  • Apparatus: A horizontal metal ring (e.g., 5.5 cm in diameter) elevated above a surface (e.g., 10 cm).

  • Procedure:

    • Gently place the mouse's forepaws on the ring.

    • Start a stopwatch and measure the time until the mouse removes both forepaws from the ring.

    • A pre-determined cut-off time (e.g., 60 seconds) is typically used.

    • An increase in the latency to move is indicative of catalepsy.

Hot Plate Test for Analgesia
  • Objective: To assess the response to a thermal pain stimulus.

  • Apparatus: A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Gently place the mouse on the heated surface of the hot plate.

    • Start a stopwatch and observe the animal's behavior.

    • The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • An increase in the response latency indicates an analgesic effect.

Hypothermia Measurement
  • Objective: To measure changes in core body temperature.

  • Apparatus: A rectal thermometer suitable for use in rodents.

  • Procedure:

    • Gently restrain the mouse.

    • Lubricate the probe of the rectal thermometer.

    • Insert the probe into the rectum to a consistent depth (e.g., 2 cm).

    • Record the temperature once a stable reading is obtained.

    • Measurements are typically taken at baseline and at various time points after drug administration.

    • A decrease in core body temperature is indicative of hypothermia.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways downstream of CB1R activation that are thought to mediate the behavioral effects of the cannabinoid tetrad.

G cluster_motor Motor Depression CB1R_motor CB1R in Basal Ganglia Gi_motor Gi/o Protein CB1R_motor->Gi_motor AC_motor Adenylyl Cyclase Gi_motor->AC_motor inhibition K_channel_motor ↑ K+ Channel Activity Gi_motor->K_channel_motor activation Ca_channel_motor ↓ Ca2+ Channel Activity Gi_motor->Ca_channel_motor inhibition cAMP_motor ↓ cAMP AC_motor->cAMP_motor PKA_motor ↓ PKA cAMP_motor->PKA_motor GABA_release ↓ GABA Release K_channel_motor->GABA_release Ca_channel_motor->GABA_release Motor_output Altered Motor Output GABA_release->Motor_output

Caption: CB1R-mediated motor depression signaling pathway.

G cluster_catalepsy Catalepsy CB1R_catalepsy CB1R in Substantia Nigra Gi_catalepsy Gi/o Protein CB1R_catalepsy->Gi_catalepsy AC_catalepsy Adenylyl Cyclase Gi_catalepsy->AC_catalepsy inhibition cAMP_catalepsy ↓ cAMP AC_catalepsy->cAMP_catalepsy PKA_catalepsy ↓ PKA cAMP_catalepsy->PKA_catalepsy Dopamine_release ↓ Dopamine Release PKA_catalepsy->Dopamine_release Motor_inhibition Increased Motor Inhibition Dopamine_release->Motor_inhibition

Caption: CB1R-mediated catalepsy signaling pathway.

G cluster_analgesia Analgesia CB1R_analgesia CB1R on Nociceptive Neurons Gi_analgesia Gi/o Protein CB1R_analgesia->Gi_analgesia K_channel_analgesia ↑ K+ Channel Activity Gi_analgesia->K_channel_analgesia activation Ca_channel_analgesia ↓ Ca2+ Channel Activity Gi_analgesia->Ca_channel_analgesia inhibition Neurotransmitter_release ↓ Nociceptive Neurotransmitter Release K_channel_analgesia->Neurotransmitter_release Ca_channel_analgesia->Neurotransmitter_release Pain_signal Reduced Pain Signal Transmission Neurotransmitter_release->Pain_signal

Caption: CB1R-mediated analgesia signaling pathway.

G cluster_hypothermia Hypothermia CB1R_hypothermia CB1R in Hypothalamus Gi_hypothermia Gi/o Protein CB1R_hypothermia->Gi_hypothermia Thermoregulatory_neurons Modulation of Thermoregulatory Neurons Gi_hypothermia->Thermoregulatory_neurons Set_point ↓ Thermoregulatory Set-Point Thermoregulatory_neurons->Set_point Body_temp Decreased Body Temperature Set_point->Body_temp

Caption: CB1R-mediated hypothermia signaling pathway.

Experimental Workflow

G cluster_workflow Experimental Workflow Animal_Model Rodent Model (e.g., Mouse) Drug_Admin Administer CB1R Ligand Animal_Model->Drug_Admin PET_Scan [¹⁸F]this compound PET Scan Drug_Admin->PET_Scan Behavioral_Assays Cannabinoid Tetrad Assays Drug_Admin->Behavioral_Assays Data_Analysis Data Analysis PET_Scan->Data_Analysis Behavioral_Assays->Data_Analysis Correlation Correlate PET Data with Behavioral Outcomes Data_Analysis->Correlation

Caption: General experimental workflow for correlation studies.

References

Safety Operating Guide

Navigating the Disposal of FMePPEP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of FMePPEP, a compound requiring careful management due to its potential hazards.

Hazard and Safety Profile of this compound Analogs

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its analogous compounds, such as Methyl Ethyl Ketone Peroxide (MEKP), exhibit significant hazards. Researchers should handle this compound with the assumption that it may share similar properties. The following table summarizes the key hazards associated with analogous compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid May be a flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[1]
Organic Peroxide Heating may cause a fire.[1][2]Keep/Store away from clothing and other combustible materials. Keep in the original container.[1][2]
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]Wear protective gloves, protective clothing, eye protection, and face protection. If on skin or in eyes, rinse immediately with plenty of water.[1]
Respiratory Irritation May cause respiratory irritation.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Aquatic Hazard Toxic to aquatic life.Avoid release to the environment.

Experimental Protocol for this compound Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on best practices for handling hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, absorbent pads, and empty vials, in a designated, puncture-resistant hazardous waste container lined with a chemically resistant bag.[3][4] The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[3][4] The container should have a secure screw-top cap and be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3][4]

3. Labeling and Storage:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[4]

  • Store waste containers in a designated satellite accumulation area, which should be a well-ventilated, cool, and dry location away from heat sources and incompatible materials.[1][2][3]

4. Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Follow all institutional and local regulations for hazardous waste disposal.[4][5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FMePPEP_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Solid, Liquid, & Sharps Waste A->B C Use Designated, Labeled Containers B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Complete Waste Manifest E->F G Professional Disposal F->G

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Protocols for FMePPEP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FMePPEP was not found. The following guidance is based on general best practices for handling novel or potentially hazardous research chemicals. It is imperative to obtain the specific SDS for this compound and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work. This information is intended to supplement, not replace, a formal risk assessment and institution-specific safety protocols.

Immediate Safety and Logistical Information

Before handling this compound, a thorough risk assessment is crucial to ensure a safe working environment and compliance with safety regulations.[1][2] This involves evaluating the hazards associated with the substance and implementing controls to mitigate risks.[1]

Operational Plan:

  • Information Gathering: Obtain the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding chemical properties, health hazards, storage, handling precautions, and emergency procedures.[1][3] If the SDS is unavailable, treat the substance as highly toxic.[4]

  • Risk Assessment: Conduct a comprehensive risk assessment for all planned experiments.[2][5] Identify potential hazards at each step and determine the necessary control measures.[2]

  • Engineering Controls: Whenever possible, use engineering controls to minimize exposure. This includes working in a properly functioning chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Select and use appropriate PPE based on the risk assessment.[7][8][9]

  • Spill Preparedness: Ensure a chemical spill kit is readily available and that personnel are trained in its use.[3]

  • Waste Disposal: Plan for the proper disposal of this compound waste in accordance with institutional and regulatory guidelines.[10]

Personal Protective Equipment (PPE)

The minimum PPE for handling any research chemical where the hazards are not fully known includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7][9] The following table summarizes general PPE recommendations.

Protection Type Recommended Equipment Purpose Standard
Eye and Face Chemical Splash GogglesProtects against liquid splashes and chemical vapors.[7]ANSI Z87.1[7]
Face Shield (in addition to goggles)Recommended when there is a significant splash hazard, such as when pouring large volumes.[7][8]ANSI Z87.1[9]
Hand Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. The specific glove material should be selected based on the chemical's properties, which would be detailed in the SDS.[8][11] Double gloving may be necessary for added protection.[7]
Body Laboratory CoatProtects skin and clothing from splashes and spills.[8] Fire-resistant lab coats are recommended if flammable materials are in use.[8]
Respiratory Respirator (e.g., N95, half-mask, or full-face)May be required when working with volatile chemicals or in poorly ventilated areas. The type depends on the chemical's toxicity and concentration.[8]

Experimental Protocols: General Handling and Disposal

Handling this compound:

  • Preparation: Before handling, review the risk assessment and ensure all necessary PPE is correctly donned.[1]

  • Location: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Preventing Contamination: Avoid skin contact by using appropriate gloves.[6] Do not touch your face, eyes, or personal items when wearing gloves.

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.[12]

Disposal Plan:

Improper disposal of chemical waste can pose a threat to human health and the environment.[3]

  • Waste Identification: All chemical waste must be managed as hazardous waste.[10]

  • Waste Containers: Use a suitable, leak-proof container with a secure lid for collecting this compound waste. The container must be compatible with the chemical.

  • Labeling Waste: Label the waste container with the words "Hazardous Waste" and the full chemical name(s) of the contents.[13]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store hazardous waste in a designated satellite accumulation area with secondary containment.

  • Pickup: Contact your institution's EHS department to schedule a waste pickup.[13]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Obtain & Review SDS for this compound B Conduct Risk Assessment A->B C Select & Don Appropriate PPE B->C D Work in a Chemical Fume Hood C->D E Handle this compound D->E F Segregate Waste at Point of Generation E->F G Label Hazardous Waste Container F->G H Store Waste in Designated Area G->H I Contact EHS for Waste Pickup H->I

Caption: Workflow for Handling this compound from Preparation to Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.